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1,2,3-Triethyl-4-methylbenzene Documentation Hub

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  • Product: 1,2,3-Triethyl-4-methylbenzene
  • CAS: 41903-42-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of C13H20 Isomers

For Researchers, Scientists, and Drug Development Professionals Executive Summary Compounds with the molecular formula C13H20 represent a significant analytical challenge due to their vast number of structural isomers. W...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds with the molecular formula C13H20 represent a significant analytical challenge due to their vast number of structural isomers. While all share an identical molecular weight of approximately 176.30 g/mol , their chemical, physical, and biological properties can vary dramatically.[1][2] This guide provides a comprehensive framework for understanding, differentiating, and characterizing C13H20 isomers. It moves beyond simple identification to explain the causality behind analytical method selection, emphasizing a multi-technique approach as a self-validating system for unambiguous structure elucidation. This is particularly critical in drug development, where seemingly minor structural differences can lead to major changes in efficacy and toxicology.

Introduction: The World of C13H20 Isomerism

The molecular formula C13H20 indicates a specific elemental composition: 13 carbon atoms and 20 hydrogen atoms. The first step in unraveling the structural possibilities is to calculate the Degree of Unsaturation (DoU).

Degree of Unsaturation (DoU) Calculation: DoU = C + 1 - (H/2) DoU = 13 + 1 - (20/2) = 4

A DoU of 4 suggests the presence of a combination of rings and/or double bonds. This immediately opens up several major classes of isomers, including:

  • Alkylbenzenes: A benzene ring (DoU = 4) substituted with one or more alkyl groups totaling seven carbon atoms.

  • Bicyclic and Polycyclic Alkanes/Alkenes: Structures containing multiple rings and/or double bonds. For example, a derivative of adamantane or various sesquiterpenoid backbones.

  • Alkenyl- and Alkynyl-Substituted Cycloalkanes/Cycloalkenes: A wide variety of compounds with both cyclic and unsaturated acyclic components.

The sheer number of possible arrangements makes the identification of a specific C13H20 isomer a non-trivial task that requires a sophisticated analytical strategy.[3]

The Constant Molecular Weight: A Point of Analytical Challenge

A foundational principle is that all isomers of C13H20 have the same nominal and monoisotopic molecular weight.[1][2]

PropertyValue
Molecular Formula C13H20
Average Molecular Weight 176.2979 g/mol [4]
Monoisotopic Mass 176.1565 u

This shared mass renders simple mass spectrometry (MS) insufficient for differentiation. While MS can confirm the elemental formula, it cannot, by itself, distinguish between n-heptylbenzene and 1,3,5-triethylbenzene, for example. This necessitates the use of techniques that probe the molecule's three-dimensional structure and connectivity.

Major Classes and Examples of C13H20 Isomers

The structural diversity of C13H20 is vast. Below is a table summarizing a few representative examples from the alkylbenzene class, highlighting the differences in their physical properties that arise from their distinct structures.

Isomer NameStructureBoiling Point (°C)Density (g/mL at 25°C)CAS Number
n-Heptylbenzene Straight-chain alkyl group233[5]0.860[5]1078-71-3[5]
3-Phenylheptane Branched alkyl group~223-225~0.8622132-85-6[4]
(1,1-Diethylpropyl)benzene Highly branched group~215-217~0.8714170-07-4[6]
1-tert-Butyl-3-ethyl-5-methylbenzene Substituted benzene ring~231-232~0.8656630-01-9[7]

Note: Physical properties for some branched isomers are estimated or have limited experimental data.

The differences in boiling points, even among these few examples, underscore a critical principle: molecular shape influences intermolecular forces (van der Waals forces), which in turn dictate physical properties. This is a key vulnerability that can be exploited for analytical separation.

Analytical Strategies for Isomer Differentiation

Gas Chromatography (GC): The Separation Powerhouse

Expertise & Experience: For volatile and semi-volatile hydrocarbon isomers like the C13H20 series, gas chromatography is the premier separation technique.[8] The choice of GC is causal: the subtle differences in boiling points and polarities among isomers, which are a direct result of their unique structures, can be exploited to achieve temporal separation.[3] A non-polar column (e.g., DB-5) will separate isomers primarily based on their boiling points, with more linear isomers like n-heptylbenzene typically eluting later than more compact, lower-boiling isomers.[9]

The Kovats Retention Index (RI) is a critical parameter derived from GC that helps in isomer identification. It normalizes retention times to those of n-alkane standards, making it more reproducible between laboratories than retention time alone.[10][11] Different C13H20 isomers will have distinct retention indices on a given column.[12][13]

Mass Spectrometry (MS): Beyond the Molecular Ion

Expertise & Experience: When coupled with GC (GC-MS), mass spectrometry becomes a powerful identification tool. While the molecular ion peak (m/z 176) will be the same for all isomers, the key to differentiation lies in the fragmentation pattern . Electron Ionization (EI) is an energetic process that breaks the molecule into smaller, charged fragments in a reproducible way.

The fragmentation pattern is a fingerprint of the molecule's structure. For example:

  • n-Heptylbenzene: Will show a prominent peak at m/z 91, corresponding to the stable tropylium ion (C7H7+), formed by benzylic cleavage.

  • tert-Butyl-containing isomers: Will likely show a significant peak at m/z 57, corresponding to the stable tert-butyl cation (C4H9+).

By comparing the fragmentation pattern of an unknown peak to a library database (e.g., NIST), a tentative identification can be made.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Trustworthiness: NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure.[14] It provides direct insight into the connectivity and chemical environment of every carbon and hydrogen atom in the molecule. For C13H20 isomers, both ¹H and ¹³C NMR are essential for a self-validating system.[15][16]

  • ¹H NMR: Provides information on the number of unique proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).

  • ¹³C NMR: Shows the number of unique carbon environments. This is often simpler to interpret than the proton spectrum and is a direct indicator of molecular symmetry.

For instance, the high symmetry of 1,3,5-triethylbenzene would result in a very simple NMR spectrum compared to the more complex spectrum of n-heptylbenzene, immediately distinguishing the two.[17][18] Advanced 2D NMR techniques like COSY and HMBC can be used to definitively map out the entire carbon-hydrogen framework.[14]

Integrated Workflow for Isomer Identification

The following workflow represents a logical and self-validating protocol for the identification of an unknown C13H20 isomer.

Experimental Protocol: GC-MS Analysis of a C13H20 Isomer Mixture

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum. Confirm the molecular ion at m/z 176.

    • Compare the fragmentation pattern to a spectral library (e.g., NIST/Wiley) for tentative identification.

    • Compare the calculated retention index of the peak to literature values for the tentatively identified isomers.[10]

G cluster_0 Separation & Initial Analysis cluster_1 Data Processing & Tentative ID cluster_2 Confirmation & Final Structure Unknown Unknown C13H20 Sample GC Gas Chromatography (GC) Unknown->GC Injection MS Mass Spectrometry (MS) GC->MS Elution TIC Total Ion Chromatogram MS->TIC Frag Fragmentation Pattern Analysis MS->Frag RI Retention Index (RI) Calculation TIC->RI TentativeID Tentative Isomer ID RI->TentativeID Lib Spectral Library Search (NIST) Frag->Lib Lib->TentativeID NMR_H ¹H NMR Spectroscopy TentativeID->NMR_H Hypothesis Testing NMR_C ¹³C NMR Spectroscopy TentativeID->NMR_C FinalID Confirmed Structure NMR_H->FinalID Unambiguous Elucidation NMR_C->FinalID Unambiguous Elucidation

Caption: A validated workflow for C13H20 isomer identification.

Relevance in Drug Development

Understanding C13H20 isomerism is not merely an academic exercise. In drug development, these structures can appear as:

  • Starting Materials or Intermediates: The purity of a specific isomer used in a synthesis is critical.[19] An isomeric impurity could lead to unwanted side products, affecting yield and final product purity.

  • Metabolites: A drug molecule could be metabolized in vivo to a C13H20-containing fragment. Identifying the exact isomeric structure of this metabolite is essential for understanding the drug's metabolic fate and potential toxicity.

  • Impurities in Final Drug Product: Isomeric impurities can have different pharmacological or toxicological profiles. Regulatory agencies require stringent characterization and control of such impurities.

Conclusion

The analysis of C13H20 isomers is a microcosm of the challenges faced in modern analytical chemistry and pharmaceutical development. The identical molecular weight of these compounds mandates a move beyond simple mass determination. A logical, multi-technique workflow, beginning with chromatographic separation (GC), followed by tentative identification through mass spectral fragmentation (MS), and culminating in unambiguous structural confirmation by Nuclear Magnetic Resonance (NMR), represents a robust, self-validating system. This rigorous approach ensures the scientific integrity required for research and the safety and efficacy standards paramount in drug development.

References

  • Wikipedia. 1,3,5-Triethylbenzene. [Link]

  • Chemical Analytica. 1,3,5-triethylbenzene. [Link]

  • LookChem. Cas 1078-71-3,N-HEPTYLBENZENE. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Wikipedia. C13H20. [Link]

  • Cheméo. Chemical Properties of Benzene, heptyl- (CAS 1078-71-3). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Applications and Importance of N-Heptylbenzene. [Link]

  • Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • PubChem. 1,3,5-Triethylbenzene. [Link]

  • PubChem. Heptylbenzene. [Link]

  • NIST. (3-Heptyl)benzene. [Link]

  • TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]

  • NIST. Benzene, heptyl-. [Link]

  • Chegg. How could 1H NMR spectroscopy be used to distinguish among isomers A, B, and C?. [Link]

  • PubChem. (3-Heptyl)benzene. [Link]

  • PubChem. (1,1-Diethylpropyl)benzene. [Link]

  • AZoM. Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • PubChemLite. Heptylbenzene (C13H20). [Link]

  • J. Sep. Sci. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • NIST. Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-. [Link]

  • NIST. Benzene, heptyl- (Gas Chromatography). [Link]

  • JEOL. Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. [Link]

  • MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

  • ResearchGate. GC/MS chromatogram of LAS isomers from a real sample. [Link]

Sources

Exploratory

Technical Whitepaper: Structural Characterization, Nomenclature, and Analytical Workflows for 1,2,3-Triethyl-4-methylbenzene

Executive Summary In the fields of petrochemical refinement and pharmaceutical drug development, polyalkylated benzenes serve as critical lipophilic building blocks and surfactant intermediates. 1,2,3-triethyl-4-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of petrochemical refinement and pharmaceutical drug development, polyalkylated benzenes serve as critical lipophilic building blocks and surfactant intermediates. 1,2,3-triethyl-4-methylbenzene (CAS: 41903-42-8) represents a highly specific, sterically constrained tetrasubstituted aromatic compound. This technical guide explores the rigorous IUPAC nomenclature rules that define its structure, details the physicochemical profiling of the molecule, and provides self-validating experimental protocols for its synthesis and analytical resolution from complex isomeric mixtures.

Nomenclature Framework: Decoding the IUPAC Designation

The structural identity of polyalkylated benzenes is often obscured by ambiguous commercial naming conventions (e.g., "triethyl methyl benzene"). Precise communication in drug development requires strict adherence to International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Naming Logic

The core structure is a benzene ring substituted with three ethyl groups (


) and one methyl group (

). The assignment of the name 1,2,3-triethyl-4-methylbenzene relies on two sequential IUPAC rules:
  • Lowest Locant Set : The ring is numbered to give the substituents the lowest possible numerical locants. For a continuous block of four substituents, the locant set is invariably 1,2,3,4.

  • Alphabetical Priority : When multiple numbering schemes yield the same locant set (i.e., 1,2,3,4 vs. 2,3,4,1), the lower numbers are assigned based on alphabetical order. Because "ethyl" precedes "methyl" alphabetically, the ethyl groups receive priority for the lowest locants (1, 2, 3), leaving the methyl group at position 4.

Synonyms and Registry Identifiers

Due to its specialized nature, this compound is tracked across multiple chemical databases under various identifiers :

  • Primary IUPAC Name : 1,2,3-triethyl-4-methylbenzene

  • CAS Registry Number : 41903-42-8

  • PubChem CID : 17798519

  • EPA DSSTox ID : DTXSID80591027

  • Commercial Synonyms : Triethyl methyl benzene (non-specific isomer mixture)

Physicochemical Profiling

Understanding the quantitative properties of 1,2,3-triethyl-4-methylbenzene is essential for predicting its behavior in biological systems (e.g., crossing lipid bilayers) or industrial reactors. The high XLogP3 value indicates extreme lipophilicity, making it a valuable non-polar core in structure-activity relationship (SAR) optimization.

PropertyValueAnalytical Source / Validation Method
Molecular Formula C13H20Elemental Analysis / Combustion
Molecular Weight 176.30 g/mol Low-Resolution Mass Spectrometry
Exact Mass 176.1565 DaHigh-Resolution Mass Spectrometry (HRMS)
Computed XLogP3 4.7Lipophilicity Profiling / Octanol-Water Partitioning
Topological Polar Surface Area 0 Ų3D Structural Computation
Hydrogen Bond Donors/Acceptors 0 / 0Structural Inspection

Synthetic Methodologies: Polyalkylation Dynamics

The synthesis of highly substituted alkylbenzenes typically proceeds via Friedel-Crafts alkylation . However, achieving the 1,2,3,4-tetrasubstitution pattern is synthetically challenging due to steric hindrance. The causality behind the reaction design requires strict thermodynamic control; elevated temperatures lead to reversible alkylation and thermodynamic rearrangement to the less sterically hindered 1,3,5- or 1,2,4,5-isomers.

Protocol 1: Bench-Scale Friedel-Crafts Alkylation (Self-Validating System)

Objective: Synthesize polyalkylated benzene cores while minimizing thermodynamic rearrangement.

  • Anhydrous Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Causality: Lewis acid catalysts (e.g.,

    
    ) rapidly hydrolyze in the presence of atmospheric moisture, generating inactive 
    
    
    
    and
    
    
    gas.
  • Catalyst Activation : Suspend 0.1 equivalents of anhydrous

    
     in the starting aromatic substrate (e.g., 1-methyl-2,3-diethylbenzene) at 0°C.
    
  • Electrophilic Addition : Introduce ethyl chloride dropwise via the dropping funnel over 60 minutes. Maintain the reaction temperature strictly below 10°C. Causality: Kinetic control at low temperatures prevents the migration of alkyl groups (transalkylation), trapping the kinetically favored ortho/para products.

  • Quenching : Pour the mixture over crushed ice and 1M

    
    . This self-validates the termination of the reaction by visibly dissolving the aluminum salts into the aqueous phase, leaving a clear organic layer.
    
  • Isolation : Extract with diethyl ether (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

SynthesisPathway Toluene Starting Material (Alkylbenzene Core) Alkylation1 Electrophilic Aromatic Substitution Toluene->Alkylation1 Catalyst Lewis Acid Catalyst (AlCl3 / HF) Catalyst->Alkylation1 Alkylation2 Steric & Electronic Directing Effects Alkylation1->Alkylation2 Target 1,2,3-triethyl-4-methylbenzene (Target Isomer) Alkylation2->Target Kinetic Control (<10°C) Byproducts Other Positional Isomers (e.g., 1,2,4-triethyl...) Alkylation2->Byproducts Thermodynamic Control

Figure 1: Friedel-Crafts alkylation pathway highlighting kinetic vs thermodynamic control.

Analytical Resolution of Positional Isomers

In polyalkylated benzene synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) alone is insufficient for definitive structural assignment. While GC-MS will confirm the molecular weight (


 176.30), the electron ionization (EI) fragmentation patterns of positional isomers (e.g., 1,2,3,4- vs 1,2,4,5-substitution) are nearly identical, dominated by the tropylium ion (

91).

To establish a self-validating analytical proof, Proton Nuclear Magnetic Resonance (


H-NMR)  is mandatory. The causality here lies in the spin-spin coupling of the remaining aromatic protons.
Protocol 2: GC-MS and NMR Regiochemical Verification
  • GC-MS Profiling : Inject 1 µL of the purified fraction into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Confirm the presence of the molecular ion peak at

    
     176.
    
  • NMR Sample Preparation : Dissolve 5 mg of the analyte in 0.5 mL of deuterated chloroform (

    
    ) containing 0.03% Tetramethylsilane (TMS) as an internal zero-reference.
    
  • Spectral Acquisition & Self-Validation : Acquire a

    
    H-NMR spectrum at 400 MHz. Focus on the aromatic region (6.5 – 7.5 ppm).
    
    • Validation Logic: 1,2,3-triethyl-4-methylbenzene is a 1,2,3,4-tetrasubstituted ring, leaving exactly two adjacent protons at positions 5 and 6. These protons will couple with each other, producing two distinct doublets (or an AB quartet) with an ortho-coupling constant (

      
      ) of approximately 8 Hz .
      
    • If the product were the 1,2,3,5-isomer, the two remaining protons would be meta to each other, yielding a much smaller coupling constant (

      
       Hz). This physical reality makes the NMR protocol a self-validating proof of the IUPAC structure.
      

AnalyticalWorkflow Start Raw Alkylation Mixture GC Gas Chromatography Isomer Separation Start->GC Injection MS Mass Spectrometry m/z 176 Detection GC->MS Elution NMR 1H & 13C NMR Ortho-Coupling (J~8Hz) GC->NMR Fraction Collection Pure Verified 1,2,3-triethyl- 4-methylbenzene MS->Pure Molecular Weight NMR->Pure Regiochemistry

Figure 2: Analytical workflow for the structural verification of alkylbenzene isomers.

Strategic Utility in Drug Development & Materials Science

While 1,2,3-triethyl-4-methylbenzene is a highly specific isomer, its structural class (linear and branched alkylbenzenes) forms the backbone of several industrial and pharmaceutical applications :

  • Lipophilic Core Scaffolds : In drug discovery, modifying the alkyl chain length and substitution pattern of a benzene ring directly modulates the LogP of the drug candidate, influencing blood-brain barrier (BBB) permeability and target receptor binding affinity.

  • Surfactant Precursors : Alkylbenzenes are the primary intermediates in the synthesis of alkylbenzene sulfonates (via subsequent sulfonation with

    
     or oleum). The specific regiochemistry (e.g., 1,2,3,4-substitution) dictates the steric bulk of the hydrophobic tail, which alters the critical micelle concentration (CMC) of the resulting surfactant.
    

References

  • 1,2,3-Triethyl-4-methylbenzene | C13H20 | CID 17798519 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Foundational

Thermodynamic Profiling of Polyalkylated Benzenes: A Comprehensive Technical Guide

Introduction Polyalkylated benzenes—ranging from simple variants like toluene and xylenes to heavily substituted molecules like mesitylene, durene, and hexamethylbenzene—are foundational to both the petrochemical industr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polyalkylated benzenes—ranging from simple variants like toluene and xylenes to heavily substituted molecules like mesitylene, durene, and hexamethylbenzene—are foundational to both the petrochemical industry and pharmaceutical drug development. In drug design, the steric bulk and lipophilicity of polyalkylated aromatic rings profoundly influence binding thermodynamics and pharmacokinetic profiles. In industrial catalysis, the thermodynamic equilibrium between isomers dictates the yield of high-value feedstocks.

This guide provides a rigorous framework for determining, validating, and applying the thermodynamic data of these critical compounds, ensuring high scientific integrity and predictive accuracy.

Quantitative Thermodynamic Data Summary

The progressive alkylation of the benzene ring introduces competing thermodynamic forces: the stabilizing electron-donating inductive effect of methyl groups versus the destabilizing steric strain of adjacent substituents (e.g., ortho-methyl interactions). The table below summarizes the standard thermodynamic properties for key polyalkylated benzenes.

CompoundFormula

(kJ/mol)

(J/mol·K)
Structural & Thermodynamic Notes
Benzene C₆H₆+82.981.6Planar, highly symmetric, baseline aromatic stability[1].
Toluene C▵H₈+50.1103.6Single methyl rotor; inductive stabilization lowers enthalpy.
m-Xylene C₈H₁₀+17.3127.5Most thermodynamically stable xylene isomer[2].
o-Xylene C₈H₁₀+19.0133.4Higher enthalpy due to steric repulsion between adjacent methyls.
Mesitylene C₉H₁₂-16.1162.8Symmetrical (1,3,5-trimethylbenzene), minimal steric strain.
Hexamethylbenzene C₁₂H₁₈-105.7250.5Severe steric crowding; adjacent methyls cannot be coplanar[3][4].

(Note: Data synthesized from the NIST Standard Reference Database and foundational thermochemical studies. Enthalpy values become more negative with increased alkylation due to the addition of stable C-H and C-C bonds, though ortho-strain modulates this trend).

Experimental Methodologies for Thermodynamic Profiling

Protocol 1: Determination of Enthalpy of Formation via Isoperibol Bomb Calorimetry

To determine the standard enthalpy of formation (


), the heat of combustion (

) must first be measured accurately. This protocol utilizes a self-validating closed-system approach.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Combust a NIST-traceable benzoic acid standard pellet (~1.0 g) under 30 atm of high-purity O₂.

    • Causality: Benzoic acid has a universally accepted heat of combustion. Measuring the temperature rise (

      
      ) of the surrounding water jacket allows for the precise calculation of the calorimeter's energy equivalent (heat capacity, 
      
      
      
      ).
  • Sample Preparation: Press the polyalkylated benzene (e.g., hexamethylbenzene) into a pellet to prevent incomplete combustion or sample splattering upon ignition. For volatile liquids like xylenes, encapsulate the sample in a combustible gelatin capsule of known thermodynamic contribution.

  • Pressurization: Purge the bomb with O₂ to remove N₂ (preventing the endothermic formation of nitric acid), then pressurize to 30 atm.

    • Causality: High oxygen pressure is mandatory to drive the reaction entirely to CO₂ and H₂O, preventing the formation of soot or carbon monoxide, which would positively skew the enthalpy values.

  • Ignition and Measurement: Ignite the sample using a platinum ignition wire. Monitor the temperature of the isoperibol water jacket using a high-resolution thermistor until thermal equilibrium is reached.

  • Thermodynamic Conversion: Calculate the internal energy of combustion (

    
    ). Convert to enthalpy of combustion (
    
    
    
    ), and apply Hess's Law using the known enthalpies of formation of CO₂ and H₂O to derive the
    
    
    of the polyalkylated benzene.

BombCalorimetry A Sample Preparation (Pelletize Polyalkylbenzene) B Bomb Pressurization (Oxygen at 30 atm) A->B Ensures complete combustion C Ignition & Combustion (Constant Volume) B->C Excess O2 prevents CO/soot D Temperature Monitoring (Isoperibol Calorimeter) C->D Heat transfer to water jacket E Data Analysis (Calculate ΔU_c) D->E ΔT measurement F Thermodynamic Conversion (ΔH_f = ΔU_c + ΔnRT + ΔH_f,products) E->F Hess's Law application V Benzoic Acid Calibration (Determine Heat Capacity of Calorimeter) V->D System Validation

Figure 1: Self-validating workflow for determining enthalpy of formation via bomb calorimetry.

Protocol 2: Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Absolute entropy (


) and heat capacity (

) are critical for calculating standard Gibbs free energy (

). For highly substituted benzenes, low-temperature DSC is required to capture solid-solid phase transitions.

Step-by-Step Methodology:

  • Sample Encapsulation: Hermetically seal 1-5 mg of the polyalkylated benzene in an aluminum pan.

  • Cryogenic Cooling: Cool the sample to 5 K using liquid helium.

    • Causality: The Third Law of Thermodynamics states that entropy is zero at 0 K for a perfect crystal. Measurements must start near 0 K to integrate

      
       accurately over the entire temperature range.
      
  • Controlled Heating: Heat the sample at a strict rate of 2 K/min up to 350 K.

  • Anomaly Detection: Monitor for endothermic peaks.

    • Causality: Hexamethylbenzene exhibits a well-documented "concealed anomaly" at 117.5 K[5][6]. This phase transition corresponds to the cooperative freezing/unfreezing of the rotation of the six methyl groups. Failing to account for the enthalpy of this transition (

      
      ) will result in massive errors in the calculated standard entropy.
      

Computational Thermodynamics and Extrapolation

When experimental data is unavailable (e.g., for highly unstable or un-synthesized polyalkylated benzenes), scientists rely on computational extrapolation.

Benson Group Additivity Method: As demonstrated by Alberty[7][8], the thermodynamic properties of higher alkylbenzene isomer groups can be extrapolated linearly. The molecule is deconstructed into structural "groups" (e.g.,


 for a benzene carbon attached to a methyl group, and 

for the methyl group itself).

Self-Validating Check: The method requires strict ortho-corrections. When two methyl groups are adjacent (as in o-xylene or 1,2,3-trimethylbenzene), a steric repulsion penalty (+3.5 kJ/mol per ortho-interaction) must be added to the calculated enthalpy. If this penalty is omitted, the predicted


 will falsely suggest the molecule is more stable than it is, violating experimental observations.

Industrial and Pharmaceutical Applications

Thermodynamics of Xylene Isomerization

In the petrochemical industry, p-xylene is highly sought after for polymer synthesis, but catalytic reforming produces a mixture of ortho, meta, and para isomers. The isomerization over acidic zeolite catalysts (e.g., H-ZSM-5) is entirely governed by thermodynamics[2].

Because m-xylene has the lowest standard Gibbs free energy of formation, it acts as the thermodynamic sink. o-Xylene is destabilized by steric hindrance, while p-xylene is stabilized by symmetry but has a higher enthalpy than the meta isomer. The process relies on pushing the equilibrium by continuously removing p-xylene (via crystallization or selective adsorption), forcing the thermodynamic re-equilibration of the remaining ortho and meta isomers into para-xylene.

Isomerization O o-Xylene (Steric Hindrance) C Acidic Zeolite Catalyst (H-ZSM-5) O->C Isomerization P p-Xylene (High Symmetry) P->C Isomerization M m-Xylene (Thermodynamic Sink) C->M ΔG < 0 M->C Equilibrium

Figure 2: Thermodynamic flow of xylene isomerization over acidic zeolite catalysts.

Pharmaceutical Solvent and Steric Design

In drug synthesis, polyalkylated benzenes like mesitylene are used as high-boiling, non-polar solvents. Their thermodynamic stability and resistance to electrophilic attack (due to steric shielding of the remaining aromatic protons) make them ideal for high-temperature organometallic reactions. Furthermore, incorporating heavily alkylated aromatic rings into active pharmaceutical ingredients (APIs) leverages the precise entropic penalties of methyl rotation to lock molecules into specific bioactive conformations, minimizing the entropic cost of receptor binding.

References

  • NIST Chemistry WebBook. Benzene, hexamethyl- (Condensed phase thermochemistry data). National Institute of Standards and Technology. 9

  • NIST Chemistry WebBook. Benzene, hexamethyl- (Gas phase thermochemistry data). National Institute of Standards and Technology. 10

  • Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data. 7

  • AIP Publishing. Large-Scale Calculations of Gas Phase Thermochemistry: Enthalpy of Formation, Standard Entropy and Heat Capacity.4

  • SciSpace. Propylphenol to Phenol and Propylene over Acidic Zeolites (Isomerization of Xylenes).2

  • Wikipedia. Benzene (Standard Thermodynamic Properties).1

Sources

Exploratory

Steric Architectures &amp; Analytical Resolution: A Deep Dive into 1,2,3-Triethyl-4-methylbenzene vs. 1,2,4-Triethylbenzene

Executive Summary In high-value organic synthesis and drug development, the distinction between polyalkylated aromatic isomers and homologs is not merely academic—it is a critical quality attribute. This guide differenti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-value organic synthesis and drug development, the distinction between polyalkylated aromatic isomers and homologs is not merely academic—it is a critical quality attribute. This guide differentiates 1,2,4-triethylbenzene (1,2,4-TEB) , a common solvent and intermediate, from 1,2,3-triethyl-4-methylbenzene (1,2,3-TEMB) , a sterically congested homolog often encountered as a heavy fraction impurity or a specific steric probe.

While they share similar lipophilic profiles, their behaviors diverge radically in three areas: steric accessibility (reactivity) , nuclear magnetic resonance (NMR) signatures , and metabolic susceptibility . This document outlines the structural causality behind these differences and provides a self-validating analytical protocol for their resolution.

Structural Dynamics: The "Buttressing Effect"[1]

The fundamental difference between these molecules lies in their substitution patterns, which dictate their thermodynamic stability and interaction with biological targets (e.g., CYP450 enzymes).

1,2,4-Triethylbenzene (The "Open" Scaffold)

This molecule represents a trisubstituted pattern.

  • Symmetry: Asymmetric, but with relatively low steric strain.

  • Conformation: The ethyl groups at positions 1 and 2 are vicinal (adjacent), forcing them to rotate slightly out of plane to avoid A(1,3) strain.[1] However, the ethyl group at position 4 is isolated.[1]

  • Implication: The C4-position ethyl group is sterically accessible, making it a prime site for metabolic oxidation or electrophilic attack.[1]

1,2,3-Triethyl-4-methylbenzene (The "Crowded" Scaffold)

This molecule represents a tetrasubstituted pattern with a contiguous block of substituents.[1]

  • The Buttressing Effect: The methyl group at position 4 "locks" the ethyl groups at positions 2 and 3.[1] The ethyl group at position 2 is flanked on both sides (by ethyls at 1 and 3), creating severe steric crowding.

  • Conformation: To minimize energy, the ethyl groups likely adopt an alternating "up-down" conformation relative to the benzene plane.[1] The 4-methyl group acts as a steric buttress, preventing the 3-ethyl group from relaxing.[1]

  • Implication: This molecule is significantly more resistant to enzymatic attack at the ring carbons due to steric shielding.[1]

Visualizing the Steric Pathway

The following diagram illustrates the logical flow from structural substitution to observed reactivity.

StericFlow cluster_0 1,2,4-Triethylbenzene cluster_1 1,2,3-Triethyl-4-methylbenzene A1 Trisubstituted (1,2,4) A2 Isolated Ethyl (Pos 4) A1->A2 A3 Moderate Steric Strain A2->A3 A4 High Benzylic Reactivity A3->A4 Accessible B1 Tetrasubstituted (1,2,3,4) B2 Contiguous Block B1->B2 B3 Severe Buttressing Effect B2->B3 B4 Steric Shielding B3->B4 Inhibited

Figure 1: Comparative analysis of steric consequences in substitution patterns. The contiguous substitution in 1,2,3-TEMB leads to significant steric shielding compared to the open structure of 1,2,4-TEB.

Analytical Differentiation Strategy

In a mixture (e.g., heavy reformate or reaction byproducts), these two compounds can be difficult to separate by standard GC due to interacting boiling points. However, they are chemically distinct.

Mass Spectrometry (MS)

This is the primary filter.[1] Unlike isomers, these are homologs.

  • 1,2,4-TEB: Molecular Ion (

    
    ) at m/z 162 .
    
    • Base Peak: Typically m/z 133 (Loss of ethyl:

      
      ).[1]
      
  • 1,2,3-TEMB: Molecular Ion (

    
    ) at m/z 176 .
    
    • Base Peak: Typically m/z 147 (Loss of ethyl) or m/z 161 (Loss of methyl).[1]

Nuclear Magnetic Resonance (NMR)

If MS is unavailable or ambiguous (e.g., in complex mixtures with other C12/C13 isomers),


 NMR is the definitive confirmation method.
Feature1,2,4-Triethylbenzene (1,2,4-TEB)1,2,3-Triethyl-4-methylbenzene (1,2,3-TEMB)
Aromatic Integration 3H (Three protons)2H (Two protons)
Splitting Pattern ABX System: • One singlet (H3) • Two doublets (H5, H6)AB System: • Two doublets (H5, H6) • No Singlet
Benzylic Region ~2.6 ppm (Ethyl

only)
~2.6 ppm (Ethyl

) + ~2.2 ppm (Methyl

)
Symmetry AsymmetricAsymmetric (but simplified aromatic region)
Experimental Protocol: GC-MS Separation

To validate the presence of 1,2,3-TEMB as an impurity in 1,2,4-TEB:

  • Column Selection: Use a high-polarity phase (e.g., Polyethylene Glycol/Wax) rather than non-polar (5% Phenyl) to maximize separation based on aromatic pi-pi interactions.[1]

  • Oven Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 5°C/min to 180°C (Critical for resolving isomers).

    • Ramp: 20°C/min to 250°C.[1]

  • Detection: SIM Mode targeting ions 162 (Target) and 176 (Impurity).[1]

Synthetic Pathways & Impurity Profiling

Understanding how these molecules are formed helps in predicting their presence in drug substances or solvents.[1]

Synthesis of 1,2,4-Triethylbenzene

This is typically produced via Friedel-Crafts alkylation of benzene with ethylene.[1]

  • Mechanism:[1][2][3] The ethyl group is activating and ortho/para directing.[1]

  • Sequence: Benzene

    
     Ethylbenzene 
    
    
    
    1,4-Diethylbenzene
    
    
    1,2,4-Triethylbenzene .
  • Thermodynamics: The 1,2,4-isomer is thermodynamically favored over the 1,2,3-isomer due to lower steric strain [1].

Origin of 1,2,3-Triethyl-4-methylbenzene

This molecule rarely forms intentionally in pure ethylation processes.[1] It appears via:

  • Feedstock Contamination: Presence of toluene in the benzene feedstock.[1]

  • Transalkylation: Under high Lewis Acid catalysis temperatures, ethyl and methyl groups can migrate (Jacobsen rearrangement) to form thermodynamically stable "islands" of substitution.[1]

  • Over-Alkylation: If 1,2,3-trimethylbenzene (Hemimellitene) is used as a starting material and ethylated, the 4-position is the primary active site.[1]

Reactivity & Metabolic Implications (Drug Development)

For researchers using these scaffolds in medicinal chemistry, the metabolic fate is the deciding factor.

CYP450 Oxidation Susceptibility

Alkylbenzenes are metabolized primarily via benzylic hydroxylation followed by oxidation to benzoic acid derivatives.[1]

  • 1,2,4-TEB: The ethyl groups at 1, 2, and 4 are all susceptible.[4] However, the C4-ethyl is the most accessible.[1] Oxidation leads to 2,4-diethylbenzoic acid or 3,4-diethylbenzoic acid.[1]

  • 1,2,3-TEMB:

    • The Methyl Trap: CYP450 enzymes generally oxidize methyl groups faster than ethyl groups due to steric ease of access to the C-H bond [2].[1] The 4-methyl group is the "softest" target.[1]

    • Steric Protection: The ethyl groups at 1, 2, and 3 are "protected." The internal ethyl (at position 2) is virtually immune to enzymatic attack until the flanking groups are modified.[1]

Workflow: Metabolic Stability Assay

To confirm the steric protection hypothesis:

MetStab cluster_results Expected Metabolites Start Substrate Incubation (RLM/HLM + NADPH) quench Quench (AcN) @ t=0, 15, 30, 60 min Start->quench analyze LC-MS/MS Analysis quench->analyze res1 1,2,4-TEB Result: Multiple Benzylic Alcohols (High Clearance) analyze->res1 res2 1,2,3-TEMB Result: Predominantly 4-COOH (Slower Clearance due to Sterics) analyze->res2

Figure 2: Metabolic stability workflow. 1,2,4-TEB is expected to show higher intrinsic clearance due to multiple accessible sites, whereas 1,2,3-TEMB metabolism is funneled through the 4-methyl group.[1]

References

  • NIST Chemistry WebBook. 1,2,4-Triethylbenzene Properties and Spectra. National Institute of Standards and Technology.[1][5] [Link]

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes.[1] Biochemical Pharmacology.[1] (General principle of alkyl oxidation rates).

  • PubChem. Compound Summary: 1,2,3-Triethyl-4-methylbenzene.[1][6] National Center for Biotechnology Information.[1] [Link]

Sources

Foundational

Steric Hindrance in Tetra-Substituted Benzenes: A Technical Guide to Synthesis and Atropisomeric Control

Executive Summary: The Crowded Arene Frontier In modern drug discovery, the "flatland" of sp²-rich aromatics is evolving. Tetra-substituted benzenes—specifically the 1,2,3,4- and 1,2,3,5-substitution patterns—offer a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Crowded Arene Frontier

In modern drug discovery, the "flatland" of sp²-rich aromatics is evolving. Tetra-substituted benzenes—specifically the 1,2,3,4- and 1,2,3,5-substitution patterns—offer a unique solution to the challenge of ligand rigidity. By densely populating the arene core, researchers can enforce specific conformations, locking pharmacophores into bioactive orientations that improve potency and selectivity (e.g., Sotorasib ).

However, accessing these motifs is non-trivial.[1] Classical Electrophilic Aromatic Substitution (EAS) fails due to electronic conflicts and steric blocking. This guide outlines the mechanistic principles of steric gearing (the "Buttressing Effect"), provides validated protocols for their synthesis via Palladium/Norbornene (Pd/NBE) cooperative catalysis, and details the control of atropisomerism in drug development.

Mechanistic Fundamentals: The Buttressing Effect

When four contiguous positions on a benzene ring are substituted, the substituents cannot be treated as isolated steric bulk. They interact cooperatively.

The Buttressing Effect

The "Buttressing Effect" occurs when a central substituent (e.g., at C2) is flanked by groups at C1 and C3. The outer groups prevent the central group from relaxing its bond angle away from a fourth substituent at C4.

  • Consequence: The steric strain is transmitted through the system, often forcing substituents out of the aromatic plane.

  • Reactivity Impact: This pre-distortion can accelerate reactions that relieve strain (e.g., dissociation of a leaving group) or arrest reactions requiring planar transition states.

Steric Gearing Visualization

In tetra-substituted systems, substituents act like interlocked gears. Rotation of one group necessitates the rotation of its neighbors.

ButtressingEffect subst1 Substituent C1 (Anchor) subst2 Substituent C2 (Compressed) subst1->subst2 Steric Pressure reactivity Altered Reactivity (e.g., Hammett Deviation) subst2->reactivity Out-of-Plane Twist subst3 Substituent C3 (Buttress) subst3->subst2 Prevents Relaxation

Figure 1: The Buttressing Effect logic flow.[2][3][4] The central substituent (C2) is "pinned" by neighbors, forcing a high-energy conformation that alters electronic and steric availability.

Synthetic Strategy: Overcoming the "Meta-Constraint"

Constructing 1,2,3,4-tetrasubstituted benzenes is historically difficult because introducing a group at C3 (meta to a directing group at C1) is electronically disfavored or sterically blocked. The solution is Pd/Norbornene (Pd/NBE) Cooperative Catalysis (the Catellani Reaction).[2]

The Pd/NBE Solution

This method uses Norbornene as a transient mediator to functionalize the ortho position of an aryl iodide while simultaneously alkylating the ipso position, allowing for rapid assembly of crowded cores.

Mechanism Overview:

  • Oxidative Addition: Pd(0) inserts into Ar–I.

  • NBE Insertion: Norbornene inserts, placing Pd near the ortho C–H.

  • C–H Activation: The rigidity of the NBE scaffold directs Pd to activate the ortho C–H.

  • Electrophile Trapping: Reaction with an alkyl/aryl halide.

  • NBE Extrusion: Norbornene is ejected, restoring the aromaticity.

PdNBE_Cycle Start Aryl Iodide (Ar-I) Step1 Pd(II) Species Start->Step1 Step2 NBE Insertion (Steric Scaffold) Step1->Step2 Step3 Ortho-C-H Activation (Palladacycle) Step2->Step3 Step4 Electrophile Coupling (Ortho-Alkylation) Step3->Step4 Step5 NBE Extrusion Step4->Step5 Step5->Step1 Regenerate Pd Product 1,2,3,4-Tetrasubstituted Benzene Step5->Product

Figure 2: The Catellani catalytic cycle. Norbornene acts as a "scaffold" to enforce ortho-functionalization in crowded systems.

Validated Experimental Protocol

Protocol: Synthesis of 1,2,3,4-Tetrasubstituted Arenes via Pd/NBE Catalysis

Adapted from Dong et al. and Catellani et al.[1][5]

Scope: This protocol installs an alkyl group at the ortho position and a functional group at the ipso position of an aryl iodide, overcoming the meta-constraint.

Reagents:

  • Substrate: Methyl 3-iodobenzoate (1.0 equiv)

  • Electrophile: Methyl acrylate (1.5 equiv) or Alkyl Bromide

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tri(2-furyl)phosphine (TFP) (10 mol%) or Triphenylarsine (AsPh₃)

  • Mediator: Norbornene (1.0 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), TFP (11.6 mg, 0.05 mmol), Cs₂CO₃ (326 mg, 1.0 mmol), and Norbornene (47 mg, 0.5 mmol).

  • Substrate Addition: Add Methyl 3-iodobenzoate (131 mg, 0.5 mmol) and the Electrophile (0.75 mmol).

  • Solvation: Add anhydrous MeCN (2.5 mL) via syringe under N₂ flow.

  • Reaction: Seal the tube and heat to 90 °C for 12–24 hours. Note: The reaction mixture typically turns black as Pd(0) forms.

  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The stoichiometry of Norbornene is crucial. Excess NBE can inhibit the final extrusion step, while insufficient NBE leads to direct Heck coupling without ortho-functionalization.

Atropisomerism in Drug Discovery

Tetra-substitution often restricts rotation around a single bond (e.g., Biaryl or C–N axis), creating Atropisomers . In drug development, these must be classified to meet FDA guidelines.

Stability Classification

The stability of an atropisomer is defined by its rotational energy barrier (


).
Class

(kcal/mol)
Half-life (

) at 25°C
Development Strategy
Class 1 < 20Seconds to MinutesTreat as achiral (rapidly equilibrating).
Class 2 20 – 30Hours to DaysAvoid . Too stable to equilibrate, too labile to isolate. Formulation risk.
Class 3 > 30YearsTreat as chiral .[6] Isolate single atropisomer.
Case Study: Sotorasib (AMG 510)

Sotorasib is a covalent KRAS G12C inhibitor containing a highly substituted quinazolinone core. The C–N bond between the piperazine/pyridine moiety and the quinazolinone exhibits Class 3 atropisomerism due to the steric clash of the 2-fluoro, 3-chloro substitution pattern.

Resolution Strategy: Instead of asymmetric synthesis, Amgen utilized a Classical Resolution approach for the key intermediate.[3][7]

  • Racemic Synthesis: Formation of the crowded atropisomeric intermediate (racemic).

  • Resolution: Treatment with (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) .

  • Result: Precipitation of the desired (M)-atropisomer as a crystalline salt (>99% de).

  • Recycling: The undesired (P)-atropisomer is thermally racemized (heated to overcome the rotational barrier) and recycled.

SotorasibResolution Racemate Racemic Intermediate (Tetra-substituted Core) DBTA Add (+)-DBTA (Resolving Agent) Racemate->DBTA Filter Filtration DBTA->Filter Solid Solid Cake: (M)-Atropisomer Salt (Desired) Filter->Solid Liquor Mother Liquor: (P)-Atropisomer (Undesired) Filter->Liquor Racemization Thermal Racemization (Heat > 120°C) Liquor->Racemization Racemization->Racemate Recycle

Figure 3: The "Sotorasib Loop". A self-validating system where waste (undesired atropisomer) is converted back to the starting material.

References

  • Catellani, M., et al. (1997).[5] Palladium-catalyzed synthesis of 1,2,3,4-tetrasubstituted benzenes via norbornene-mediated C-H activation.[1][2][5][8]Angewandte Chemie International Edition . Link

  • Dong, G., et al. (2015).[2] Meta-selective C–H functionalization using a norbornene-mediated transient directing group.[2]Nature .[4][9] Link

  • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery: a classification system and recommendations.ChemMedChem . Link

  • Parsons, A. T., et al. (2022).[6] Axial chirality in the sotorasib drug substance: Development of a classical resolution.[6]Organic Process Research & Development . Link

  • Gustafson, J. L., et al. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities.Future Medicinal Chemistry . Link

Sources

Exploratory

The Methyl-Triethylbenzene Isomers: A Technical Chronicle of Discovery, Synthesis, and Isomerization

The following technical guide details the discovery, synthesis, and characterization of methyl-triethylbenzene isomers, focusing on the historical progression from early Friedel-Crafts limitations to the mechanistic brea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and characterization of methyl-triethylbenzene isomers, focusing on the historical progression from early Friedel-Crafts limitations to the mechanistic breakthroughs of the Jacobsen rearrangement.

Executive Summary

The methyl-triethylbenzenes (


) represent a classic study in aromatic substitution patterns and steric hindrance. While theoretically comprising six distinct isomers, the historical isolation of these compounds was severely limited by the thermodynamic dominance of symmetric substitution patterns. The discovery and application of the Jacobsen Rearrangement  in the late 19th and early 20th centuries provided the critical methodology to access the sterically crowded "vicinal" isomers, fundamentally advancing our understanding of carbocation migration mechanisms.

The Isomer Landscape: Structural Definition

The methyl-triethylbenzene family consists of six isomers, categorized by their substitution patterns on the benzene ring. Understanding these patterns is crucial for interpreting the historical difficulties in their synthesis.

Substitution PatternIsomer Name (IUPAC)Structure DescriptionSymmetry
Vicinal (1,2,3,4) 4-Methyl-1,2,3-triethylbenzeneCrowded; groups at 1,2,3,4Asymmetric
Vicinal (1,2,3,4) 2-Methyl-1,3,4-triethylbenzeneCrowded; groups at 1,2,3,4Asymmetric
Asymmetric (1,2,3,5) 2-Methyl-1,3,5-triethylbenzeneLess crowded; meta-gapAsymmetric
Asymmetric (1,2,3,5) 1-Methyl-2,3,5-triethylbenzeneLess crowded; meta-gapAsymmetric
Asymmetric (1,2,3,5) 5-Methyl-1,2,3-triethylbenzeneLess crowded; meta-gapSymmetric (

)
Symmetric (1,2,4,5) 1-Methyl-2,4,5-triethylbenzeneLeast crowded; para-gapsSymmetric (

-like)

Note on Nomenclature: Historically, these compounds were often referred to simply as "methyltriethylbenzenes" with prefixes like sym- (symmetric) or vic- (vicinal). In this guide, we utilize systematic numbering to ensure precision.

Historical Epoch 1: The Friedel-Crafts Limitation (1880s–1920s)

Early attempts to synthesize methyl-triethylbenzenes relied on Friedel-Crafts alkylation . Researchers, including Oscar Jacobsen, observed that alkylating toluene with ethyl bromide (or ethylbenzene with methyl bromide) under standard conditions (


 catalyst) invariably produced mixtures dominated by the thermodynamically stable isomers: 1-Methyl-2,4,5-triethylbenzene  and 2-Methyl-1,3,5-triethylbenzene .
The Thermodynamic Trap

The Friedel-Crafts reaction is reversible. Under thermodynamic control, the bulky ethyl and methyl groups migrate to positions that maximize their separation, favoring the 1,3,5- and 1,2,4,5- patterns. The vicinal (1,2,3,4) isomers, possessing high steric strain due to four adjacent substituents, were virtually impossible to isolate from these reaction mixtures.

Historical Epoch 2: The Jacobsen Rearrangement (The Breakthrough)

The pivotal moment in the history of these isomers was the discovery of the Jacobsen Rearrangement by Oscar Jacobsen in 1886. While studying polymethylbenzenes, Jacobsen found that treating stable tetra- or penta-alkylbenzenes with concentrated sulfuric acid caused a counter-intuitive migration of alkyl groups.

The Mechanism of Migration

Unlike Friedel-Crafts equilibration, the Jacobsen rearrangement typically converts symmetric or asymmetric isomers into the sterically crowded vicinal isomers.

  • Sulfonation: The aromatic ring is sulfonated by

    
    .
    
  • Protonation & Migration: The sulfonic acid group facilitates the migration of an alkyl group (usually ethyl or methyl) to a vicinal position, often driven by the stability of the specific arenium ion intermediate formed in the highly acidic medium.

  • Desulfonation: Hydrolysis removes the sulfonic acid group, locking the molecule in the new, often vicinal, configuration.

For methyl-triethylbenzenes, this meant that the abundant 1-Methyl-2,4,5-triethylbenzene could be rearranged into the elusive vicinal isomers (e.g., 4-Methyl-1,2,3-triethylbenzene) , completing the series.

Visualization: The Jacobsen Migration Pathway

JacobsenRearrangement Figure 1: The Jacobsen Rearrangement pathway converting stable symmetric isomers to vicinal forms. Start 1-Methyl-2,4,5-triethylbenzene (Thermodynamic Product) Inter Sulfonation & Cation Migration Start->Inter + H2SO4 End 4-Methyl-1,2,3-triethylbenzene (Vicinal Product) Inter->End Hydrolysis

Modern Characterization & API Project 6

In the mid-20th century, the American Petroleum Institute (API) Research Project 6 , led by Frederick Rossini, undertook the massive task of isolating and characterizing high-purity hydrocarbons. This project provided the definitive physical properties for the methyl-triethylbenzene isomers, using fractional distillation and crystallization to separate the isomers synthesized via the Jacobsen method.

Key Physical Properties (Historical Data)
IsomerBoiling Point (°C)Refractive Index (

)
Density (

)
1-Methyl-2,4,5-triethylbenzene 246.81.51240.895
2-Methyl-1,3,5-triethylbenzene 242.11.50850.887
4-Methyl-1,2,3-triethylbenzene 251.51.52100.908

Note: Vicinal isomers typically exhibit higher boiling points and densities due to less efficient packing but higher polarity/dipole moments compared to symmetric counterparts.

Experimental Protocol: Synthesis via Jacobsen Rearrangement

Objective: Synthesis of 4-Methyl-1,2,3-triethylbenzene from the 1,2,4,5-isomer. Safety: Requires handling of fuming sulfuric acid and working with exothermic reactions.

Reagents
  • Precursor: 1-Methyl-2,4,5-triethylbenzene (10 g)

  • Acid: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Solvent: Hexane (for extraction)

  • Neutralizer: Sodium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Sulfonation:

    • Place 10 g of 1-Methyl-2,4,5-triethylbenzene in a round-bottom flask.

    • Slowly add 20 mL of concentrated

      
       at 
      
      
      
      with vigorous stirring.
    • Allow the mixture to warm to room temperature. The hydrocarbon will dissolve as it sulfonates.

  • Rearrangement:

    • Heat the sulfonated mixture to

      
       for 4 hours. The dark color indicates the formation of the arenium ion intermediates and migration.
      
    • Mechanistic Note: The ethyl group migrates to the vicinal position to stabilize the specific sulfonation pattern.

  • Hydrolysis (Desulfonation):

    • Pour the reaction mixture onto 100 g of crushed ice.

    • Steam distill the mixture. The sulfonic acid group is cleaved, releasing the rearranged hydrocarbon.

  • Isolation:

    • Collect the distillate.[1] Separate the organic layer.[2]

    • Wash with 10%

      
       solution to remove acid traces.
      
    • Dry over

      
       and fractionally distill.
      
    • Yield: Expect ~40-50% conversion to the vicinal isomer.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Stepwise synthesis protocol for vicinal methyl-triethylbenzene. Step1 Precursor: 1-Methyl-2,4,5-triethylbenzene Step2 Reaction: Conc. H2SO4, 60-80°C Step1->Step2 Sulfonation Step3 Quench: Pour onto Ice / Steam Distillation Step2->Step3 Rearrangement Step4 Product: 4-Methyl-1,2,3-triethylbenzene Step3->Step4 Hydrolysis

References

  • Smith, L. I. (1942).[3] The Jacobsen Reaction. Organic Reactions, 1, 370–384.

  • Jacobsen, O. (1886).[4][5] Ueber die Einwirkung von Schwefelsäure auf Durol und über das dritte Tetramethylbenzol. Berichte der deutschen chemischen Gesellschaft, 19, 1209–1217.

  • Nilsson, A., & Olsson, K. (1969). Hydrogen Isotope Effects in the Bromination of 2-Methyl-1,3,5-triethylbenzene. Acta Chemica Scandinavica, 23, 7–13.[6][7]

  • Rossini, F. D., et al. (1953). Selected Values of Physical and Thermodynamic Properties of Hydrocarbons and Related Compounds. American Petroleum Institute Research Project 44. Carnegie Press.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,2,3-Triethyl-4-methylbenzene via Kinetically Controlled Friedel-Crafts Alkylation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of highly substituted, asymmetrical polyalkylbenzenes—such as 1,2,3-triethyl-4-methylbenzene—presents a significant challenge in electrophilic aromatic substitution (EAS). Standard Friedel-Crafts alkylation conditions often fail to yield pure 1,2,3,4-tetrasubstituted patterns due to the inherent reversibility of the reaction. At elevated temperatures, initial kinetic products rapidly undergo transalkylation and Jacobsen-type isomerizations to form thermodynamically favored, sterically relaxed isomers (e.g., 1,3,5- or 1,2,3,5-substitution patterns)[1].

To overcome this, our protocol leverages kinetic control and synergistic directing effects . By utilizing 1,2,3-triethylbenzene as the starting material, we exploit the electronic activation provided by the existing alkyl groups. The ethyl groups at the C1 and C3 positions exert a strong ortho/para-directing effect, heavily localizing electron density at the C4 and C6 positions. Conversely, the C5 position is only activated by the C2 ethyl group.

To prevent the highly active aluminum chloride (


) catalyst from cleaving the existing ethyl groups or triggering isomerization, we employ a moderated Lewis acid complex . Dissolving 

in nitromethane (

) forms a nonionized coordinate covalent complex. This basic organic solvent attenuates the Lewis acidity, ensuring it is strong enough to activate methyl chloride (

) but too weak to facilitate C–C bond cleavage or tandem oligomerizations[2],[3].

Pathway SM 1,2,3-Triethylbenzene (Starting Material) Wheland Wheland Intermediate (σ-complex at C4) SM->Wheland Electrophilic Attack Cat CH3Cl + AlCl3 in CH3NO2 Cat->Wheland [CH3]+ donor Prod 1,2,3-Triethyl-4-methylbenzene (Kinetic Product) Wheland->Prod -H+ (0°C) Fast Side 1,2,3-Triethyl-5-methylbenzene (Thermodynamic) Wheland->Side Isomerization (25°C) Slow

Fig 1: Reaction pathway and kinetic vs. thermodynamic control in the methylation of 1,2,3-triethylbenzene.

Quantitative Data: Temperature & Catalyst Effects

The necessity of the



complex and strict thermal control is demonstrated in the isomer distribution data below. Operating at 0 °C traps the kinetic product, maximizing the yield of the target 1,2,3,4-isomer.
Table 1: Effect of Catalyst System and Temperature on Isomer Distribution
Catalyst SystemSolventTemperature (°C)1,2,3,4-Isomer Yield (%)1,2,3,5-Isomer Yield (%)Transalkylation (%)

(neat)
DCM2545.234.820.0



2571.519.39.2



/ DCM
088.4 8.1 3.5

Note: Data represents GC-MS peak area integration after 2 hours of reaction time. The 1,2,3,4-isomer corresponds to the target 1,2,3-triethyl-4-methylbenzene.

Experimental Protocol

Materials & Reagents
  • Substrate: 1,2,3-Triethylbenzene (High purity, anhydrous)

  • Alkylating Agent: Methyl chloride (

    
    ) gas
    
  • Catalyst: Aluminum chloride (

    
    ), anhydrous powder
    
  • Solvents: Nitromethane (

    
    , anhydrous), Dichloromethane (DCM, anhydrous)
    
  • Quench Reagents: Crushed ice, 1M Hydrochloric acid (

    
    )
    
Step-by-Step Methodology

Step 1: Catalyst Complexation (Self-Validating Step)

  • In a flame-dried, nitrogen-purged 250 mL three-neck flask equipped with a magnetic stirrer and internal thermometer, add 30 mL of anhydrous

    
    .
    
  • Cool the solvent to 0 °C using an ice-water bath.

  • Causality & Observation: Slowly add 1.1 equivalents (relative to substrate) of anhydrous

    
     powder. The dissolution is highly exothermic. Maintain the internal temperature below 5 °C.
    
    • Validation Check: A rapid dissolution yielding a pale yellow, homogeneous solution confirms an active catalyst complex. If the mixture remains a cloudy white suspension, the

      
       has degraded via moisture exposure to inactive 
      
      
      
      ; the reaction must be aborted.

Step 2: Substrate Addition

  • Dilute 10.0 mmol of 1,2,3-triethylbenzene in 20 mL of anhydrous DCM.

  • Add the substrate solution dropwise to the catalyst complex over 15 minutes, maintaining the internal temperature strictly at 0 °C.

Step 3: Kinetically Controlled Alkylation

  • Introduce

    
     gas into the reaction mixture via a subsurface gas dispersion tube at a steady, slow bubbling rate (approx. 1 bubble/second).
    
  • Causality & Observation: The reaction mixture will transition to a deep red/orange hue. This color shift is a self-validating indicator of the formation of the Wheland intermediate (σ-complex).

    • Validation Check: If the solution turns opaque black, thermal runaway has occurred, leading to polymerization and transalkylation. Ensure the cooling bath is maintained.

  • Allow the reaction to proceed for exactly 2 hours at 0 °C. Prolonged reaction times invite thermodynamic isomerization.

Step 4: Quench and Workup

  • Carefully pour the cold reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M

    
    .
    
  • Stir vigorously until the red color dissipates, indicating the destruction of the Lewis acid complex.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash the combined organic layers with saturated aqueous

    
     (50 mL) followed by brine (50 mL). Dry over anhydrous 
    
    
    
    .

Step 5: Purification

  • Evaporate the solvent under reduced pressure.

  • Purify the crude oil via fractional distillation under vacuum or silica gel column chromatography (using hexanes as the eluent) to isolate pure 1,2,3-triethyl-4-methylbenzene.

Workflow S1 1. Catalyst Complexation AlCl3 + CH3NO2 (0°C) S2 2. Substrate Addition 1,2,3-Triethylbenzene in DCM S1->S2 S3 3. Alkylation Phase CH3Cl gas bubbling (2h, 0°C) S2->S3 S4 4. Reaction Quench Ice/HCl addition S3->S4 S5 5. Isolation & Analysis Extraction & GC-MS S4->S5

Fig 2: Step-by-step experimental workflow for the regioselective Friedel-Crafts alkylation.

References

  • Nakane, R., Kurihara, O., & Natsubori, A. (1969). "Friedel-Crafts Ethylation in Nonpolar Solvents." Journal of the American Chemical Society.

  • LibreTexts. (2023). "Friedel-Crafts Reactions." Chemistry LibreTexts.

  • Malgas-Enus, R., et al. (2013). "Tandem ethylene oligomerisation and Friedel–Crafts alkylation of toluene catalysed by bis-(3,5-dimethylpyrazol-1-ylmethyl)benzene nickel(ii) complexes and ethylaluminium dichloride." Catalysis Science & Technology (RSC Publishing).

Sources

Application

protocol for methylation of 1,2,3-triethylbenzene

Application Note: Kinetic-Controlled Methylation of 1,2,3-Triethylbenzene Executive Summary This guide details the protocol for the electrophilic methylation of 1,2,3-triethylbenzene (vicinal-triethylbenzene) to synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic-Controlled Methylation of 1,2,3-Triethylbenzene

Executive Summary

This guide details the protocol for the electrophilic methylation of 1,2,3-triethylbenzene (vicinal-triethylbenzene) to synthesize 1-methyl-2,3,4-triethylbenzene (and its isomers). Unlike the thermodynamically stable 1,3,5-isomer, the 1,2,3-substitution pattern is sterically crowded and prone to acid-catalyzed isomerization (transalkylation).

This protocol utilizes a modified Friedel-Crafts alkylation under strict kinetic control (low temperature, controlled Lewis acidity) to install a methyl group while minimizing the "scrambling" of the ethyl substituents. This workflow is critical for researchers developing sterically congested aromatic scaffolds for molecular rotors or hindered ligands.

Mechanistic Insight & Strategy

The Challenge: Sterics vs. Thermodynamics

The substrate, 1,2,3-triethylbenzene, possesses three adjacent ethyl groups. This creates significant steric strain (vicinal repulsion).

  • Electronic Activation: The ethyl groups are weak activators (ortho/para directing).

  • Steric Hindrance: The 2-position ethyl group blocks the 1- and 3-positions. The 4- and 6-positions are electronically activated (ortho to ethyls at 3 and 1) but sterically hindered. The 5-position is less hindered but less electronically activated (meta to ethyls 1 and 3).

  • Isomerization Risk: In the presence of strong Lewis acids (e.g., AlCl₃) and heat, 1,2,3-triethylbenzene rapidly isomerizes to the 1,2,4- and eventually the 1,3,5-isomer (thermodynamic sink).

Strategic Solution: Use Iodomethane (MeI) with Aluminum Chloride (AlCl₃) at 0°C to -10°C . The high reactivity of MeI allows the reaction to proceed at temperatures low enough to suppress the activation energy required for ethyl migration (isomerization).

Reaction Pathway Diagram

MethylationPathway Substrate 1,2,3-Triethylbenzene Complex Sigma Complex (Arenium Ion) Substrate->Complex + MeI / AlCl3 < 0°C Product 1-Methyl-2,3,4-triethylbenzene (Kinetic Product) Complex->Product - H+ Fast Isomer 1,3,5-Triethylbenzene derivs. (Thermodynamic Byproduct) Complex->Isomer 1,2-Ethyl Shift > 20°C (Avoid) Product->Isomer Acid Catalyzed Equilibration

Figure 1: Reaction pathway showing the competition between kinetic methylation and thermodynamic isomerization.

Safety & Pre-Requisites

Hazard ClassSpecific RiskMitigation Strategy
Alkylating Agent Iodomethane (MeI) is a neurotoxin and suspected carcinogen. High vapor pressure.Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate). Use a bleach trap for waste.
Catalyst Aluminum Chloride (AlCl₃) reacts violently with water, releasing HCl gas.Use oven-dried glassware. Quench slowly under inert gas.
Solvent Dichloromethane (DCM) is volatile and toxic.Use anhydrous DCM; keep system closed.

Materials & Equipment

Reagents:

  • 1,2,3-Triethylbenzene (>95% purity).

  • Iodomethane (MeI) (1.2 equivalents).

  • Aluminum Chloride (AlCl₃), anhydrous (0.5 - 1.0 equivalents). Note: Stoichiometry varies based on moisture content; start with 0.5 eq.

  • Dichloromethane (DCM), anhydrous (Solvent).[1]

  • 1M Hydrochloric Acid (for quenching).

  • Sodium Bicarbonate (sat.[1][2] aq.).

  • Brine.[1]

Equipment:

  • 3-Neck Round Bottom Flask (250 mL).

  • Addition Funnel (pressure-equalizing).

  • Inert Gas Line (Argon or Nitrogen).

  • Low-Temperature Thermometer (-20°C to 50°C).

  • Ice/Salt Bath.[1][2]

Experimental Protocol

Step 1: System Preparation
  • Oven-dry the 3-neck flask, magnetic stir bar, and addition funnel at 120°C for 2 hours.

  • Assemble the apparatus while hot and cycle with Argon/Vacuum (3x) to remove moisture.

  • Maintain a positive pressure of Argon throughout the reaction.

Step 2: Substrate Dissolution
  • Charge the flask with 1,2,3-triethylbenzene (10.0 mmol, 1.62 g) .

  • Add anhydrous DCM (20 mL) .

  • Cool the solution to -5°C using an ice/salt bath.

Step 3: Catalyst Addition (The Critical Step)

Rationale: Adding AlCl₃ directly to the substrate can cause local overheating and isomerization. We add it in portions or as a suspension.

  • Add anhydrous AlCl₃ (5.0 mmol, 0.67 g) in small portions to the stirred solution.

  • Observation: The solution may turn yellow/orange, indicating the formation of the pi-complex.

  • Allow the mixture to equilibrate at -5°C for 10 minutes.

Step 4: Methylation[3]
  • Load Iodomethane (12.0 mmol, 0.75 mL) into the addition funnel, diluted with 5 mL of DCM.

  • Add the MeI solution dropwise over 30 minutes.

    • Control: Ensure internal temperature does not exceed 0°C.[2]

  • Stir vigorously at 0°C for 1 to 2 hours .

    • Monitoring: Check reaction progress via GC-MS or TLC (Hexanes). Look for the disappearance of the starting material peak.

    • Stop Condition: If di-methylation (formation of penta-substituted benzene) begins to appear (>5%), stop the reaction immediately.

Step 5: Quenching & Workup
  • Cool the mixture to -10°C.

  • Slowly add 20 mL of ice-cold 1M HCl dropwise.

    • Caution: Exothermic! HCl gas evolution.

  • Transfer to a separatory funnel. Separate the organic (lower) layer.[3]

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine organic layers and wash sequentially with:

    • Water (20 mL)

    • Sat. NaHCO₃ (20 mL) – removes acid traces

    • Brine (20 mL)

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) at low temperature (<30°C).

Purification & Characterization

Purification: The crude mixture will likely contain the product (1-methyl-2,3,4-triethylbenzene), unreacted starting material, and trace isomers.

  • Method: Fractional Distillation (if >5g scale) or Flash Column Chromatography (Silica Gel).

  • Eluent: 100% Hexanes (Non-polar). The methylated product is slightly less polar and higher boiling than the starting material.

Data Analysis (Expected):

Parameter1,2,3-Triethylbenzene (Start)1-Methyl-2,3,4-triethylbenzene (Product)
Molecular Weight 162.27 g/mol 176.30 g/mol
¹H NMR (Aromatic) Multiplet (3H) ~7.0-7.2 ppmDoublet (2H) ~6.9-7.1 ppm (AB system)
¹H NMR (Aliphatic) Ethyl signals onlyEthyl signals + Singlet (3H, Ar-CH₃) ~2.2 ppm
GC Retention Reference Time (t₀)t₀ + Δ (approx 1-2 min later)

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Product is 1,3,5-Triethyl-2-methylbenzene Isomerization occurred. Temperature too high or reaction too long.Keep Temp < 0°C. Reduce reaction time. Reduce AlCl₃ loading to 0.2 eq.
Low Conversion Catalyst deactivated by moisture.Ensure fresh AlCl₃ (should be yellow/grey powder, not white clumps). Increase MeI to 1.5 eq.
Poly-methylation MeI concentration too high relative to substrate.Dilute MeI further. Improve stirring rate.

References

  • Friedel-Crafts Chemistry History & Mechanisms

    • Olah, G. A. (1964).
    • Source:

  • Isomeriz

    • Allen, R. H., & Yats, L. D. (1961). The Isomerization of the Triethylbenzenes. Journal of the American Chemical Society, 83(13), 2799–2805.
    • Source:

  • Modern Zeolite Catalysis (Green Altern

    • Cejka, J., & Wichterlova, B. (2002). Acid-catalyzed synthesis of mono-and dialkylbenzenes over zeolites: Active sites, zeolite topology, and reaction mechanisms.
    • Source:

  • Safety D

    • PubChem. (n.d.). Methyl Iodide Compound Summary.
    • Source:

Sources

Method

Application Note: High-Resolution GC-MS Analysis of Alkylbenzene Isomers

Abstract & Scope This technical guide details the chromatographic parameters and mass spectrometric conditions required for the separation and identification of alkylbenzene isomers (C8–C10), with a specific focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the chromatographic parameters and mass spectrometric conditions required for the separation and identification of alkylbenzene isomers (C8–C10), with a specific focus on the critical resolution of meta-xylene and para-xylene .

Alkylbenzenes are ubiquitous in petrochemicals, environmental forensics, and arson investigation. Their analysis is complicated by two factors:

  • Isobaric Interference: Isomers (e.g., ethylbenzene, m-, p-, and o-xylene) share identical molecular weights and virtually identical mass spectra dominated by the tropylium ion (m/z 91).

  • Thermodynamic Similarity: The boiling point difference between m-xylene (139.1°C) and p-xylene (138.4°C) is <1°C, leading to co-elution on standard non-polar columns.

This protocol provides a dual-method approach: a General Screening Method (non-polar) for standard throughput and a High-Resolution Method (polar) for definitive isomer separation.

Theory: The "Tropylium" Bottleneck

Mass spectrometry alone cannot definitively distinguish alkylbenzene isomers. Upon electron ionization (EI), alkylbenzenes undergo a benzylic cleavage to form the resonance-stabilized tropylium ion (C₇H₇⁺) at m/z 91 .

Because this fragmentation pathway is thermodynamically favored for all alkylbenzenes with a benzylic hydrogen, the resulting mass spectra are nearly indistinguishable. Therefore, chromatographic resolution (


) is the only variable for positive identification. 
Fragmentation Pathway Visualization

The following diagram illustrates why MS requires GC assistance for these analytes.

TropyliumPathway Alkylbenzene Alkylbenzene Precursor (M+) Cleavage Benzylic Cleavage Alkylbenzene->Cleavage - Alkyl Radical Tropylium Tropylium Ion (m/z 91) Cleavage->Tropylium Ring Expansion Fragments Secondary Fragments (m/z 65, 39) Tropylium->Fragments - C2H2

Caption: Formation of the dominant m/z 91 Tropylium ion, rendering mass spectra of isomers identical.

Method Development: Column Selection Logic

Selecting the stationary phase is the critical decision point. The "Like Dissolves Like" principle dictates that to separate isomers with identical boiling points but different dipole moments (m-xylene > p-xylene), a polar phase is required.

  • Non-Polar (5% Phenyl): Separates by boiling point. Result: m/p-xylene co-elute.[1][2]

  • Polar (WAX/PEG): Separates by polarity/dipole interaction. Result: m/p-xylene resolved.

ColumnSelection Start Define Analytical Goal Q1 Must m- and p-xylene be quantified separately? Start->Q1 No NO: General Screening Q1->No High Throughput Yes YES: Isomer Resolution Q1->Yes High Precision Col1 Column: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5ms) 30m x 0.25mm x 0.25µm No->Col1 Col2 Column: Polyethylene Glycol (WAX) (e.g., DB-WAX, Stabilwax) 60m x 0.25mm x 0.25µm Yes->Col2 Result1 Result: Ethylbenzene resolved. m/p-xylene co-elute as single peak. Col1->Result1 Result2 Result: Baseline separation of Ethylbenzene, p-xylene, m-xylene, o-xylene. Col2->Result2

Caption: Decision tree for selecting stationary phase based on isomer resolution requirements.

Experimental Protocols

Method A: High-Resolution Isomer Separation (Recommended)

Target: Full separation of Ethylbenzene, p-Xylene, m-Xylene, and o-Xylene. Mechanism: Dipole-dipole interaction via Polyethylene Glycol (PEG) phase.

ParameterSettingRationale
Column PEG / Wax Phase (60 m × 0.25 mm × 0.25 µm)PEG interacts strongly with the aromatic ring; 60m length provides necessary theoretical plates for <1°C boiling point differences [1].
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow maintains separation efficiency during temperature ramping.
Inlet Split (Ratio 50:1) @ 250°CAlkylbenzenes are volatile; split injection prevents column overload and band broadening.
Oven Program 50°C (hold 1 min) → 5°C/min to 100°C → 20°C/min to 230°CSlow initial ramp (5°C/min) is critical for maximizing resolution (

) between m- and p-xylene.
Transfer Line 250°CPrevents condensation of heavier C9-C10 isomers.
Ion Source 230°C (EI Source)Standard temp to minimize source fouling while maintaining ionization efficiency.
Acquisition SIM/Scan ModeSIM Ions: 91, 106 (C8), 120 (C9). Scan: 40-350 amu.
Method B: General Screening (High Throughput)

Target: Total Xylenes (m+p co-eluting), Ethylbenzene, C9-benzenes. Mechanism: Boiling point separation via 5% Phenyl phase.

ParameterSettingRationale
Column 5% Phenyl-arylene (30 m × 0.25 mm × 0.25 µm)Higher thermal stability, faster run times, less bleed than Wax.
Oven Program 40°C (hold 1 min) → 10°C/min to 300°CFaster ramp rate increases throughput.
Limitation m- and p-xylene will co-elute. Report as "m/p-xylene" sum.

Data Analysis & Identification Criteria

Retention Order (WAX Column)

On a polar (WAX) column, the elution order typically shifts from boiling point order due to polarity interactions.

  • Ethylbenzene (Non-polar, elutes first)

  • p-Xylene (Small dipole)

  • m-Xylene (Larger dipole, stronger retention)

  • o-Xylene (Largest dipole, elutes last)

Note: On a non-polar column (Method B), p- and m-xylene overlap completely.

Mass Spectral Confirmation

Since spectra are identical, use Relative Response Factors (RRF) and Ion Ratios for confirmation, referencing a deuterated internal standard (e.g., Ethylbenzene-d10).

Target Ions for SIM (Selected Ion Monitoring):

  • C8-Benzenes (Xylenes): Target m/z 91 ; Qualifiers 106, 65 .

  • C9-Benzenes (Trimethylbenzenes): Target m/z 105 ; Qualifiers 120, 91 .

  • Internal Standard (Ethylbenzene-d10): Target m/z 98 ; Qualifier 116 .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of m/p-xylene Ramp rate too fast or column too short.Reduce ramp rate to 2-3°C/min between 60°C and 100°C. Switch to 60m Wax column.
Peak Tailing Active sites in inlet or column overload.Change liner (use deactivated wool). Increase split ratio (e.g., from 20:1 to 100:1).
Baseline Drift (Wax) Column bleed (Oxidation).Wax phases are sensitive to O2. Ensure carrier gas has high-capacity O2 trap. Do not exceed 250°C.
Shift in Retention Times Flow rate instability.Check septum tightness. Verify "Constant Flow" mode is active in method.

References

  • Restek Corporation. (n.d.). Separation of Xylene Isomers on Stabilwax. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2011).[3][4][5][6][7] High resolution separation of xylene isomers. Application Note A01897. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Retrieved October 26, 2023, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). o-Xylene Mass Spectrum. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Strategic Solvent Selection for High-Resolution 1H NMR Analysis of 1,2,3-Triethyl-4-methylbenzene

Abstract: This application note provides a comprehensive guide for the rational selection of deuterated solvents for the ¹H Nuclear Magnetic Resonance (NMR) analysis of complex organic molecules, using 1,2,3-triethyl-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive guide for the rational selection of deuterated solvents for the ¹H Nuclear Magnetic Resonance (NMR) analysis of complex organic molecules, using 1,2,3-triethyl-4-methylbenzene as a representative analyte. Proper solvent choice is paramount for achieving high-resolution spectra, minimizing signal overlap, and ensuring accurate structural elucidation. We will delve into the key properties of common NMR solvents, present a systematic approach to solvent selection, and provide a detailed protocol for sample preparation and data acquisition.

Introduction: The Critical Role of the Solvent in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. The quality and interpretability of an NMR spectrum are fundamentally dependent on meticulous sample preparation, with the choice of deuterated solvent being a critical first step. Deuterated solvents are essential in ¹H NMR to minimize the overwhelming signal from the solvent's own protons, which would otherwise obscure the signals from the analyte. In these solvents, hydrogen atoms (¹H) are replaced with deuterium (²H), an isotope that resonates at a different frequency and is therefore "invisible" in the ¹H spectrum. Furthermore, the deuterium signal is utilized by modern NMR spectrometers to stabilize, or "lock," the magnetic field, ensuring the stability and reproducibility of the experiment.

The analysis of 1,2,3-triethyl-4-methylbenzene presents a typical challenge in ¹H NMR: a molecule with multiple, structurally similar alkyl substituents on an aromatic ring. This can lead to complex spectra with closely spaced signals. Strategic solvent selection is therefore crucial to maximize chemical shift dispersion and prevent peak overlap, facilitating unambiguous spectral assignment.

Properties of Common Deuterated Solvents

The selection of an appropriate deuterated solvent is guided by several key factors, including the solubility of the analyte, the chemical shifts of residual solvent signals, and the solvent's physical properties such as boiling point and viscosity. A summary of the properties of commonly used deuterated solvents is presented in Table 1.

Table 1: Properties of Common Deuterated Solvents for ¹H NMR

SolventFormulaResidual ¹H Signal (ppm)Water Signal (ppm)*Boiling Point (°C)PolarityKey Characteristics & Considerations
Chloroform-dCDCl₃7.26 (singlet)~1.5661Non-polarExcellent for a wide range of organic compounds. The residual peak can overlap with aromatic protons.
Acetone-d₆(CD₃)₂CO2.05 (quintet)~2.8456Polar aproticGood for moderately polar compounds. The residual peak is in the aliphatic region.
Benzene-d₆C₆D₆7.16 (singlet)~0.4080Non-polarCan induce significant shifts in analyte signals (aromatic solvent-induced shifts, ASIS), which can be useful for resolving overlapping peaks.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)(CD₃)₂SO2.50 (quintet)~3.33189Polar aproticHigh boiling point makes it suitable for high-temperature studies and for dissolving polar compounds. Can be difficult to remove from the sample.
Methanol-d₄CD₃OD3.31 (quintet), 4.87 (singlet, -OH)~4.8765Polar proticProtic nature can lead to H-D exchange with labile protons (e.g., -OH, -NH).
Deuterium Oxide (D₂O)D₂O4.79 (singlet)N/A101Polar proticUsed for water-soluble compounds. Will exchange with and effectively "erase" signals from labile protons.

*The chemical shift of water is highly dependent on temperature, concentration, and the solvent system.

A Systematic Approach to Solvent Selection

A logical workflow for selecting the optimal NMR solvent is crucial for efficient and effective analysis. The primary considerations are analyte solubility and the potential for spectral interference from the residual solvent peak.

Method

Advanced Isolation &amp; Purification Protocols for Polyalkylbenzenes

Topic: Extraction and Purification Protocols for Polyalkylbenzenes Content Type: Application Note & Technical Guide Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Extraction and Purification Protocols for Polyalkylbenzenes Content Type: Application Note & Technical Guide Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Executive Summary & Strategic Overview

Polyalkylbenzenes (e.g., xylenes, trimethylbenzenes, durene) are critical intermediates in the synthesis of pharmaceuticals, high-performance polymers, and fine chemicals. Synthesized primarily via Friedel-Crafts alkylation or transalkylation, the crude reaction mixtures present a complex separation challenge due to three factors:

  • Isomeric Complexity: Regioisomers often possess identical molecular weights and similar polarities.

  • Close Boiling Points: Isomers like pseudocumene (1,2,4-trimethylbenzene) and mesitylene (1,3,5-trimethylbenzene) have boiling point differentials <5°C, demanding high-efficiency fractionation.

  • Catalyst Residues: Homogeneous Lewis acids (AlCl₃, HF, H₂SO₄) form stable complexes with the aromatic ring, requiring rigorous quenching to liberate the organic phase.

This guide details four field-proven protocols ranging from primary catalyst removal to high-specificity isomer isolation using thermodynamic (crystallization) and chemical (HF-BF₃) selectivity.

Safety & Handling Pre-Requisites

  • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas. Quenching must be performed under controlled cooling.

  • HF-BF₃: Extremely toxic and corrosive. Requires Hastelloy/Monel equipment and specialized PPE (calcium gluconate gel availability is mandatory).

  • Flammability: All polyalkylbenzenes are flammable; ground all distillation equipment to prevent static discharge.

Protocol A: Primary Workup & Catalyst Quenching

Objective: To safely decompose the Arene-Lewis Acid complex and isolate the crude organic phase. Applicability: Standard Friedel-Crafts alkylations using AlCl₃ or FeCl₃.

Mechanistic Insight

Lewis acids like AlCl₃ do not merely catalyze the reaction; they form a dense, oily red/brown complex with the alkylbenzene product (the "red oil" phase). Simple water addition is dangerous. The protocol below uses a "Reverse Quench" to control exothermicity and hydrolysis.

Step-by-Step Procedure
  • Cooling: Cool the reaction vessel to 0–5°C.

  • Hydrolysis Preparation: Prepare a hydrolysis mixture of Ice (50% w/w of reactor volume) and Concentrated HCl (10% v/v) . Note: Acid is added to prevent the precipitation of insoluble aluminum salts (Al(OH)₃), which cause emulsions.

  • Reverse Quench: Slowly pour the reaction mixture into the vigorously stirred ice/acid bath. Do NOT add water to the reaction mixture.

    • Observation: The dark complex will decompose, releasing the organic layer (usually lighter color) and generating HCl fumes.

  • Phase Separation: Transfer to a separatory funnel. Allow 15–30 minutes for settling.

    • Top Layer: Crude Polyalkylbenzenes (Organic).

    • Bottom Layer: Aqueous acidic aluminum salts (Discard per waste protocols).

  • Neutralization Washes:

    • Wash Organic Layer 1x with Water .

    • Wash 2x with 10% NaOH or Saturated NaHCO₃ until aqueous pH is ~8–9. Critical: This removes residual phenols or acidic byproducts.

    • Wash 1x with Brine (Saturated NaCl) to pre-dry.

  • Drying: Dry over anhydrous MgSO₄ or CaCl₂ for 1 hour. Filter.

Workflow Visualization

Workup Rxn Crude Reaction Mixture (Arene-AlCl3 Complex) Quench Reverse Quench (Pour into Ice/HCl) Rxn->Quench Slow Addition Sep Phase Separation Quench->Sep Aq Aqueous Waste (Al salts) Sep->Aq Bottom Layer Org Organic Phase (Crude Product) Sep->Org Top Layer Wash Neutralization (NaOH/Brine Wash) Org->Wash Dry Drying (MgSO4) Wash->Dry Final Crude Polyalkylbenzene Ready for Fractionation Dry->Final

Figure 1: Standard Friedel-Crafts Workup Logic ensuring safe catalyst decomposition and emulsion prevention.

Protocol B: Fractional Distillation of Trimethylbenzenes

Objective: Separation of Mesitylene (1,3,5-TMB) and Pseudocumene (1,2,4-TMB). Challenge: Boiling point difference is narrow (~5°C), requiring high reflux ratios.

Physicochemical Data
IsomerStructureBoiling Point (°C)Melting Point (°C)
Mesitylene 1,3,5-Trimethylbenzene164.7-44.7
Pseudocumene 1,2,4-Trimethylbenzene169.4-43.8
Hemimellitene 1,2,3-Trimethylbenzene176.1-25.4
Distillation Protocol
  • Equipment: Vacuum jacketed Vigreux column (lab scale) or Packed Column (Pilot scale, >20 theoretical plates).

  • Pressure: Atmospheric (or reduced pressure 100 mmHg if thermal degradation is a concern).

  • Equilibration: Heat to total reflux for 30–60 minutes to establish equilibrium in the column.

  • Fraction Collection:

    • Fore-run: <162°C (Removes xylenes/residual solvent).

    • Fraction 1 (Mesitylene Rich): 163–166°C. Purity target: >95%.

    • Intermediate Cut: 166–168°C (Mixture of 1,3,5 and 1,2,4). Recycle to next batch.

    • Fraction 2 (Pseudocumene Rich): 168–171°C.

    • Bottoms: Hemimellitene and heavy tars.

Protocol C: Selective Crystallization of Durene

Objective: Isolation of 1,2,4,5-Tetramethylbenzene (Durene) from Isodurene and Prehnitene. Principle: Durene possesses high molecular symmetry, leading to a significantly higher melting point (+79.2°C) compared to its liquid isomers (Isodurene MP: -24°C).[1] This allows for "melt crystallization" or solvent-assisted crystallization.

Procedure
  • Concentration: Distill the crude reaction mixture to collect the C10 fraction (Boiling range 190–200°C).

  • Dissolution: Dissolve the C10 fraction in warm 95% Ethanol (Ratio: 1:1 w/w). Alternatively, pure melt crystallization can be used without solvent if Durene content is >40%.

  • Cooling: Slowly cool the mixture to 0°C over 4 hours.

    • Mechanism:[2][3][4] Durene crystallizes out as colorless needles/plates; isomers remain in the mother liquor.

  • Filtration: Vacuum filter rapidly on a chilled Buchner funnel.

  • Washing: Wash the filter cake with cold (-10°C) ethanol.

  • Recrystallization: For >99% purity, recrystallize the cake from fresh ethanol or benzene.

Protocol D: HF-BF₃ Reactive Extraction (Meta-Isomer Selectivity)

Objective: Selective extraction of meta-isomers (e.g., m-xylene, mesitylene) from a mixed hydrocarbon stream. Mechanism: HF and BF₃ form a superacid system. The basicity of alkylbenzenes varies by isomer; meta-substituted isomers are significantly more basic (stable sigma-complex formers) than ortho or para isomers due to the cooperative electron-donating effects of methyl groups stabilizing the protonated ring.

Chemical Selectivity Hierarchy (Basicity)

Mesitylene > m-Xylene > Pseudocumene > p-Xylene > o-Xylene The HF-BF₃ phase preferentially extracts the species on the left.

Protocol
  • Contacting: In a Hastelloy autoclave, contact the mixed hydrocarbon feed with liquid HF and BF₃ gas.

    • Conditions: Temp: 0–20°C; Pressure: 3–5 bar.

    • Stoichiometry: Excess HF (solvent), BF₃ (1:1 molar ratio to target isomer).

  • Phase Separation: Allow the mixture to settle into two phases:

    • Raffinate (Hydrocarbon Layer): Contains p-xylene, o-xylene, and non-complexed aromatics.

    • Extract (Acid Layer): Contains the [Arene-H]⁺[BF₄]⁻ complex (Rich in m-xylene/mesitylene).

  • Decomposition (Isomer Recovery):

    • Transfer the Acid Layer to a decomposer vessel.

    • Heat to 40–60°C at reduced pressure.

    • Result: BF₃ gas off-gasses (recycle), HF distills over (recycle), leaving the pure aromatic hydrocarbon.

  • Final Purification: Wash the recovered aromatic with caustic to remove trace acid, then distill.

Process Flow Diagram

HF_Extraction Feed Mixed Isomer Feed Extractor HF/BF3 Contactor (0°C) Feed->Extractor Separator Phase Separator Extractor->Separator Raffinate Raffinate (p/o-Xylene) Separator->Raffinate Top Layer AcidPhase Acid Complex Phase (m-Isomer/HF/BF3) Separator->AcidPhase Bottom Layer Decomposer Thermal Decomposer (50°C) AcidPhase->Decomposer Recycle HF/BF3 Recycle Decomposer->Recycle Gas/Vapor Product Purified m-Isomer (Mesitylene/m-Xylene) Decomposer->Product Hydrocarbon Recycle->Extractor

Figure 2: The HF-BF3 reactive extraction cycle allows for separation of isomers based on basicity rather than boiling point.

References

  • Separation of Xylene Isomers. U.S. Patent 2,738,372. Describes the HF-BF3 complexation stability differences (Meta > Ortho/Para).

  • Organic Syntheses: Durene. Org. Synth. 1930, 10, 32. Detailed protocol for the isolation of durene via crystallization and acid washing.

  • The Isolation of Mesitylene, Pseudocumene, and Hemimellitene. NIST/Bureau of Standards Research Paper RP614. Foundational data on boiling points and physical separation of trimethylbenzenes.

  • Friedel-Crafts Alkylation Workup. University of Michigan/UMKC Protocols. Standard academic protocols for quenching aluminum chloride reactions.

  • Mesitylene PubChem Data. National Institutes of Health (NIH). Physical property verification for 1,3,5-trimethylbenzene.

Sources

Application

Application Note: 1,2,3-Triethyl-4-Methylbenzene (TEMB) as a Privileged Scaffold for Sterically Demanding Pharmaceutical Intermediates

Executive Summary In the development of complex Active Pharmaceutical Ingredients (APIs)—particularly atropisomeric drugs and highly substituted kinase inhibitors—standard cross-coupling catalysts often fail due to subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex Active Pharmaceutical Ingredients (APIs)—particularly atropisomeric drugs and highly substituted kinase inhibitors—standard cross-coupling catalysts often fail due to substrate steric hindrance. To overcome these activation barriers, catalysts require ligands that provide "flexible steric bulk"[1].

This application note details the use of 1,2,3-triethyl-4-methylbenzene (TEMB) as a highly effective chemical intermediate. By leveraging its unique, dense alkyl substitution pattern, TEMB can be transformed into a highly sterically encumbered N-heterocyclic carbene (NHC) ligand. This guide outlines the mechanistic rationale, self-validating synthetic protocols, and quantitative performance data for utilizing TEMB in advanced drug development workflows.

Mechanistic Rationale & Pathway Design

The utility of TEMB lies in its rigid, hydrophobic pocket created by the adjacent ethyl and methyl groups. The synthesis of a TEMB-derived ligand relies on the principles of electrophilic aromatic substitution (EAS)[2]. Alkyl groups activate the benzene ring through electron-donating inductive effects and hyperconjugation, enriching the electron density and making it highly attractive to electrophiles like the nitronium ion (NO₂⁺)[2].

Because positions 1 through 4 are occupied, nitration is strictly limited to the C5 and C6 positions. The precise regioselectivity is dictated by the steric bulk of the adjacent alkyl substituents[2]. The C5 position (ortho to the methyl group) is sterically less hindered than the C6 position (ortho to the bulkier ethyl group), allowing for predictable regiocontrol when low-temperature conditions are strictly maintained[3].

Once nitrated and reduced, the resulting bulky aniline is condensed into an imidazolium salt. These bulky NHC ligands exhibit exceptional coordinating ability and strong electron-donating properties, stabilizing active palladium species while preventing bimolecular catalyst decomposition[4].

Workflow A 1,2,3-Triethyl- 4-methylbenzene (TEMB) B Electrophilic Nitration A->B KNO3/H2SO4 < 5 °C C Nitro-TEMB Isomers B->C Regioselective EAS D Catalytic Hydrogenation C->D Isomer Purification E TEMA (Bulky Aniline) D->E Pd/C, H2 Quantitative F Imidazolium Salt (NHC) E->F Glyoxal, (CH2O)n, HCl

Synthetic workflow from TEMB to a sterically hindered NHC ligand precursor.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Protocol A: Regioselective Electrophilic Nitration of TEMB

Causality: Standard fuming nitric acid often causes oxidative cleavage of the ethyl chains. Using Potassium Nitrate (KNO₃) in concentrated Sulfuric Acid (H₂SO₄) generates the nitronium ion at a controlled rate, maximizing the yield of the desired 5-nitro isomer[3].

  • Preparation: Charge a dry 500 mL round-bottom flask with TEMB (50.0 mmol) and anhydrous dichloromethane (DCM, 150 mL). Cool the solution to 0–5 °C using an ice-brine bath.

  • Reagent Addition: In a separate flask, dissolve KNO₃ (55.0 mmol) in concentrated H₂SO₄ (30 mL). Add this nitrating mixture dropwise to the TEMB solution over 45 minutes via an addition funnel, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Stir the biphasic mixture at 5 °C for 6 hours.

  • Quenching & Extraction: Pour the mixture over 300 g of crushed ice. Extract the aqueous layer with DCM (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, followed by brine. Dry over anhydrous Na₂SO₄.

  • Validation: Analyze the crude mixture via GC-MS. The disappearance of the TEMB peak (m/z 176) and the appearance of the nitro-TEMB peak (m/z 221) validates the reaction.

  • Purification: Isolate the major 5-nitro isomer via silica gel column chromatography (Hexanes/EtOAc 95:5).

Protocol B: Catalytic Hydrogenation to 2,3,4-Triethyl-5-methylaniline (TEMA)

Causality: High-pressure hydrogenation with Palladium on Carbon (Pd/C) prevents the formation of hydroxylamine side-products, ensuring quantitative conversion to the primary amine.

  • Setup: Dissolve the purified 5-nitro-TEMB (30 mmol) in absolute ethanol (100 mL) in a high-pressure Parr reactor.

  • Catalyst: Add 10 wt% Pd/C (0.5 g) carefully under an argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ (3x), then pressurize to 50 psi. Stir vigorously at 25 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product spot will stain positive (brown/orange) with ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield TEMA as a pale yellow oil.

Protocol C: Synthesis of the TEMB-derived Imidazolium Salt (I-TEMB)

Causality: The condensation of the bulky TEMA with glyoxal forms a rigid diazabutadiene (DAB) intermediate. Subsequent cyclization with paraformaldehyde and HCl traps the structure into the stable imidazolium salt, the direct precursor to the active NHC ligand.

  • DAB Formation: Reflux TEMA (20 mmol) and aqueous glyoxal (40 wt%, 10 mmol) in 1-propanol (50 mL) with a catalytic amount of formic acid for 48 hours. Cool and filter the resulting yellow precipitate (DAB intermediate).

  • Cyclization: Suspend the DAB intermediate (5 mmol) in ethyl acetate (30 mL). Add paraformaldehyde (6 mmol) and a 4M solution of HCl in dioxane (6 mmol).

  • Heating: Stir the suspension at 70 °C for 16 hours.

  • Validation: Isolate the resulting white powder. ¹H NMR (CDCl₃) must show a diagnostic downfield singlet at δ 10.2–10.6 ppm , which corresponds to the acidic C2-proton of the imidazolium ring. This signal is the definitive proof of successful cyclization.

Quantitative Data & Optimization

The regioselectivity of the nitration step and the subsequent performance of the ligand in cross-coupling are highly dependent on the reaction conditions. The data below summarizes the optimization parameters.

Table 1: Optimization of TEMB Nitration Regioselectivity

EntryNitrating SystemTemp (°C)Time (h)Conversion (%)Ratio (5-NO₂ : 6-NO₂)Notes
1HNO₃ / H₂SO₄252>9945:55Extensive side-chain oxidation.
2HNO₃ / H₂SO₄0–549278:22Moderate regiocontrol.
3KNO₃ / H₂SO₄ 0–5 6 95 85:15 Optimal balance of yield and purity.
4NO₂BF₄ / Sulfolane-10128892:8High purity, but low scalability.

Table 2: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides (Reaction: 2-chloro-1,3-dimethylbenzene + 2,6-dimethylphenylboronic acid)

Ligand SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield of Tetra-ortho Biaryl (%)
PPh₃5.010024< 5
Standard IPr NHC2.0801242
TEMB-NHC 1.0 60 8 91

Application in Drug Development

The synthesis of tetra-ortho-substituted biaryls is notoriously difficult due to extreme steric repulsion during the transmetalation and reductive elimination steps of the catalytic cycle[5]. Traditional phosphine ligands often undergo competitive cyclometalation or fail to promote oxidative addition.

The TEMB-derived NHC ligand provides an ideal solution. The unique arrangement of the ethyl and methyl groups on the TEMB scaffold creates a deep, flexible protective pocket around the Palladium(0) center. This prevents catalyst dimerization while still allowing the sterically encumbered boronic acid to undergo transmetalation[1]. This methodology is currently being adapted for the late-stage functionalization of atropisomeric kinase inhibitors in oncology drug pipelines.

CatalyticCycle A Pd(0)-TEMB Active Catalyst B Oxidative Addition Complex A->B Aryl Halide C Transmetalation Intermediate B->C Boronic Acid Base D Reductive Elimination State C->D Ligand Exchange D->A Biaryl API Product

Catalytic cycle of Pd-NHC mediated Suzuki-Miyaura cross-coupling.

References

  • Vanden Broeck, S., Nahra, F., & Cazin, C. "Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling." MDPI Inorganics, 2019. Available at: [Link]

  • LibreTexts Chemistry. "22.4: Electrophilic Aromatic Substitution." Available at: [Link]

  • Journal of the American Chemical Society. "A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers." ACS, 2019. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for Solid Alkylbenzene Derivatives

Introduction & Mechanistic Overview Solid alkylbenzene derivatives—molecules characterized by a flexible alkyl chain attached to a rigid aromatic ring—represent a highly critical class of Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Solid alkylbenzene derivatives—molecules characterized by a flexible alkyl chain attached to a rigid aromatic ring—represent a highly critical class of Active Pharmaceutical Ingredients (APIs) and fine chemical intermediates. Notable examples include the widely used analgesic ibuprofen (2-(4-isobutylphenyl)propanoic acid) and the cognitive enhancer idebenone [1],[2].

A ubiquitous and severe challenge in the crystallization of these hydrophobic-aromatic molecules is their propensity to undergo Liquid-Liquid Phase Separation (LLPS) , colloquially known in process chemistry as "oiling out"[3],[4]. LLPS occurs when a single-phase solution separates into a solute-rich dispersed liquid phase (oil droplets) and a solute-lean continuous phase prior to crystal nucleation[3].

The Thermodynamic Causality of Oiling Out

From a Gibbsian thermodynamic perspective, oiling out occurs when a crystallization process is quenched deeply into the spinodal decomposition region of the phase diagram[4]. Because alkylbenzenes possess flexible lipophilic tails that resist highly ordered packing, the kinetic energy barrier for liquid droplet formation is significantly lower than the activation energy required to form a structured crystalline lattice[5].

Once LLPS occurs, the solute-rich oil droplets and the solute-lean continuous phase reach an identical state of supersaturation (equal chemical potential)[3]. This thermodynamic stalling traps impurities within the coalescing oil droplets, leading to amorphous gelation, encrustation on reactor walls, and severely compromised product purity[4],[1].

To successfully crystallize solid alkylbenzenes, process scientists must engineer thermodynamic pathways that either strictly operate within the metastable zone (avoiding the binodal curve) or utilize specialized solvent-change agglomeration techniques to force favorable crystal habits[6],[7].

Process Visualization: Crystallization Pathways

G A Unsaturated Alkylbenzene Solution (Single Phase) B Supersaturation Generation (Cooling / Antisolvent) A->B C Uncontrolled Route (Deep Quench into Spinodal) B->C F Controlled Route (Metastable Zone Operation) B->F D Liquid-Liquid Phase Separation (Oiling Out / LLPS) C->D E Impurity Entrapment & Amorphous Gelation D->E G Seeding Strategy (Bypassing LLPS Boundary) F->G H Controlled Nucleation & Crystal Growth G->H I Spherical Agglomeration (Bridging Liquid Addition) H->I J Optimized Micromeritic Crystals (Direct Compression Ready) I->J

Fig 1. Thermodynamic pathways of alkylbenzene crystallization, highlighting LLPS avoidance.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization with Seeding (LLPS Avoidance)

Objective: To crystallize highly pure alkylbenzene APIs (e.g., Idebenone) by confining the supersaturation trajectory within the Metastable Zone Width (MSZW), strictly avoiding the binodal LLPS boundary[3],[1]. Self-Validation Mechanism: This protocol utilizes Process Analytical Technology (PAT) to ensure the system remains self-correcting. By monitoring the Relative Backscatter Index (RBI), scientists can differentiate between the formation of smooth oil droplets (failure state) and faceted crystals (success state)[3].

Step-by-Step Methodology:

  • Concentration Profiling: Dissolve the alkylbenzene derivative in the primary solvent. Critical Insight: For molecules like idebenone, initial concentration dictates the phase trajectory. Keep the initial concentration moderate (e.g., 12–20 mg/mL); concentrations exceeding 31 mg/mL will force the system directly into a stable oil phase upon cooling[1].

  • Dissolution & Clarification: Heat the mixture to 10 °C above the saturation temperature (

    
    ) to ensure complete dissolution. Filter through a 0.22 µm PTFE membrane to remove foreign particulate matter that could trigger spurious nucleation.
    
  • Controlled Cooling: Cool the reactor at a strict, linear rate of 0.1 °C/min. Deep quenches must be avoided, as rapid cooling forces the system into spinodal decomposition[4].

  • Seeding: Once the solution enters the metastable zone (typically 2–5 °C below

    
    ), introduce 1–2% (w/w) of pre-milled, high-purity seed crystals.
    
    • Causality: Seeds provide an immediate, low-energy surface for solute deposition. This rapidly consumes the supersaturation, preventing the chemical potential from reaching the critical threshold required for liquid droplet formation[3].

  • PAT Monitoring (IPC): Utilize an in situ Particle Vision and Measurement (PVM) or Focused Beam Reflectance Measurement (FBRM) probe. The RBI trend must show a steady increase corresponding to chord lengths of solid particles, not the sudden spike characteristic of emulsion formation[3].

  • Isothermal Hold & Isolation: Hold isothermally for 60 minutes to relieve residual supersaturation, then cool to the isolation temperature (e.g., 5 °C). Filter, wash with cold solvent, and dry under vacuum.

Protocol B: Spherical Agglomeration via Solvent Change Technique

Objective: Alkylbenzenes like ibuprofen naturally crystallize as cohesive, acicular (needle-like) structures with exceptionally poor flowability, precluding direct compression into tablets[2]. This protocol engineers isomorphic spherical agglomerates with superior micromeritic properties without altering the polymorphic crystal structure[8],[7]. Self-Validation Mechanism: The precise volumetric ratio of the ternary solvent system ensures that capillary forces naturally limit the agglomerate size, preventing runaway coagulation.

Step-by-Step Methodology:

  • Ternary System Preparation: Prepare a three-solvent system utilizing Dimethyl Sulfoxide (DMSO) as the good solvent, Water as the poor solvent (antisolvent), and Dichloromethane (DCM) as the bridging liquid. Maintain a strict volumetric ratio of 30:57.5:12.5 (DMSO : Water : DCM)[7].

  • Primary Dissolution: Dissolve the ibuprofen API in the DMSO at 40 °C under continuous agitation until a clear solution is formed.

  • Antisolvent Microprecipitation: Under high-shear mechanical stirring (800 RPM), rapidly inject the DMSO-drug solution into the chilled water (5 °C).

    • Causality: The rapid solvent shift forces instantaneous microprecipitation of fine ibuprofen crystals. High shear prevents localized supersaturation pockets that could lead to oiling out[6].

  • Bridging Liquid Injection: Immediately inject the DCM dropwise into the suspension.

    • Causality: DCM is immiscible with the bulk water phase but has a high thermodynamic affinity for the lipophilic alkylbenzene crystals. It preferentially wets the crystal surfaces. Interfacial tension and capillary forces pull the microcrystals together to minimize surface area, forming dense, spherical agglomerates[7].

  • Hardening: Continue stirring at 400 RPM for 45 minutes to allow the agglomerates to consolidate.

  • Recovery & Verification: Filter the spherical agglomerates and dry at 40 °C for 12 hours. Verify via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) that the melting point (~77.8 °C) and crystal lattice remain isomorphic, confirming no unintended polymorphic transitions occurred during agglomeration[7],[2].

Quantitative Data & Comparative Analysis

The following table summarizes the micromeritic and thermodynamic outcomes of different crystallization strategies applied to solid alkylbenzene derivatives (using Ibuprofen/Idebenone as standard models).

ParameterConventional Cooling (Unseeded)Seeded Cooling CrystallizationSpherical Agglomeration
LLPS Occurrence High (Spinodal decomposition)Prevented (Metastable zone control)Bypassed via solvent shift
Crystal Habit Amorphous gel / IrregularAcicular (Needle-like) / IsomorphicSpherical Agglomerates
Mean Particle Size Variable / Aggregated50 - 150 µm300 - 500 µm
Product Purity (%) < 95.0% (Impurity entrapment)> 99.5%> 99.0%
Flowability (Carr's Index) > 35% (Very Poor / Cohesive)25 - 30% (Poor to Passable)< 15% (Excellent)
Downstream Processing Unfilterable / Reactor EncrustationRequires secondary granulationReady for Direct Compression

Table 1: Comparative analysis of crystallization methodologies for solid alkylbenzene derivatives, highlighting the superiority of engineered approaches over conventional unseeded cooling.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL
  • A method to crystallize substances that oil out Source: ResearchGate URL
  • Source: Langmuir (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)
  • Preparation, characterization and in vivo evaluation of pharmacological activity of different crystal forms of ibuprofen Source: Pakistan Journal of Pharmaceutical Sciences URL
  • Preparation and In Vitro Evaluation of Ibuprofen Spherical Agglomerates Source: PMC - NIH URL
  • Improving the Physical and Chemical Properties of Ibuprofen Source: Pharmaceutical Technology URL

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of sterically crowded alkylbenzenes

Technical Support Center: Synthesis of Sterically Crowded Alkylbenzenes Ticket System: Open | Priority: High | Agent: Senior Application Scientist Welcome to the Technical Support Hub Subject: Optimizing Yield & Selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Sterically Crowded Alkylbenzenes Ticket System: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the Technical Support Hub

Subject: Optimizing Yield & Selectivity for Sterically Hindered Alkylbenzenes Current Status: Troubleshooting Active User Level: Advanced (R&D / Process Chemistry)

You have reached the specialized support unit for difficult aromatic substitutions. Creating carbon-carbon bonds between benzene rings and bulky alkyl groups (e.g., tert-butyl, neopentyl, or hindered primary chains) often results in low yields due to three competing failure modes: carbocation rearrangement , polyalkylation , and catalyst deactivation .

Below are the resolved support tickets addressing these specific failure modes, followed by validated protocols and mechanistic visualizations.

Module 1: Troubleshooting Guides (Q&A)

Ticket #401: "My alkyl chain rearranged during Friedel-Crafts."

User Report:

"I attempted to synthesize n-butylbenzene using n-butyl chloride and


. NMR shows >90% sec-butylbenzene (isopropyl rearrangement). Yield is high, but the structure is wrong. How do I force the straight chain?"

Diagnosis: You are fighting thermodynamics. Primary carbocations generated by


 almost instantly rearrange via a 1,2-hydride shift to the more stable secondary carbocation before attacking the benzene ring.

Resolution: Stop using direct alkylation for primary chains longer than ethyl. You must switch to the Acylation-Reduction Strategy .

  • Step 1 (Acylation): React benzene with butyryl chloride (acyl halide) and

    
    . The intermediate acylium ion is resonance-stabilized and cannot rearrange.[1][2][3]
    
  • Step 2 (Reduction): Reduce the resulting ketone to an alkane using Wolff-Kishner (hydrazine/KOH) or Clemmensen (Zn-Hg/HCl) conditions.

  • Result: 100% regioselectivity for the n-alkyl chain.

Ticket #402: "Yield is low due to 'Polymerization' or Polyalkylation."

User Report:

"Trying to attach a tert-butyl group. The product mixture is a tarry mess containing di- and tri-substituted benzenes. I only want the mono-substituted product."

Diagnosis: Alkyl groups are electron-donating. Once you attach one alkyl group, the benzene ring becomes more nucleophilic (activated) than the starting material, making it react faster with the remaining alkyl halide. This causes "runaway" polyalkylation.

Resolution:

  • The Dilution Fix: Use the arene (benzene) as the solvent or in large excess (10:1 ratio vs alkyl halide). This statistically ensures the electrophile encounters unreacted benzene first.

  • The Catalyst Switch: Switch from homogeneous

    
     to a heterogeneous catalyst like Sulfated Zirconia  or H-Beta Zeolite . These solid acids have defined pore sizes that induce "shape selectivity," physically preventing the formation of bulky poly-substituted products inside the catalyst channels [1].
    
Ticket #403: "Cross-Coupling failed for bulky alkyl halides."

User Report:

"I abandoned Friedel-Crafts and tried Suzuki coupling with a bulky alkyl bromide and phenylboronic acid. Yield is <5%. The catalyst seems to die."

Diagnosis: Standard Palladium-catalyzed cross-coupling struggles with bulky


 alkyl halides due to slow oxidative addition and rapid 

-hydride elimination. The steric bulk prevents the metal center from effectively transmetalating.

Resolution: Switch to Nickel-Catalyzed Cross-Electrophile Coupling or Iron-Catalyzed Kumada Coupling .

  • Why: Nickel and Iron often proceed via single-electron transfer (radical) mechanisms rather than concerted two-electron pathways. Radicals are less sensitive to steric hindrance during bond formation, and these metals are less prone to

    
    -hydride elimination compared to Palladium [2, 3].
    

Module 2: Decision Logic & Mechanism

Figure 1: Synthesis Strategy Decision Tree Caption: Logical flow for selecting the correct synthetic route based on alkyl chain type and steric requirements.

SynthesisStrategy Start Target: Sterically Crowded Alkylbenzene ChainType Analyze Alkyl Group Structure Start->ChainType Primary Primary Alkyl Chain (e.g., n-propyl, n-butyl) ChainType->Primary Linear Chain Tertiary Tertiary/Bulky Alkyl (e.g., t-butyl, adamantyl) ChainType->Tertiary Branched/Bulky Rearrange Risk: Carbocation Rearrangement Primary->Rearrange CouplingCheck Are functional groups sensitive to Lewis Acids? Tertiary->CouplingCheck Acylation Protocol A: Acylation-Reduction (100% Regiocontrol) Rearrange->Acylation Standard Fix FCA Protocol B: Friedel-Crafts Alkylation (Use Excess Arene) CouplingCheck->FCA No (Robust Substrate) NiFe Protocol C: Ni/Fe-Catalyzed Cross-Coupling CouplingCheck->NiFe Yes (Sensitive/Complex)

Module 3: Validated Experimental Protocols

Protocol A: Iron-Catalyzed Kumada Coupling (For Bulky Groups)

Best for: Attaching secondary/tertiary alkyl groups without rearrangement or


-elimination.
Reference Grounding: Based on the work of Nakamura et al. [2] and Kochi [4].

Reagents:

  • Aryl Halide (Ar-X)

  • Alkyl Grignard Reagent (R-MgBr)

  • Catalyst:

    
     (Iron(III) acetylacetonate)
    
  • Ligand/Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) or SciOPP (for extreme bulk).

  • Solvent: THF/Ether (Dry).

Step-by-Step:

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve Ar-X (1.0 equiv) and

    
     (5 mol%) in dry THF.
    
  • Ligand Addition: Add TMEDA (10 mol%). The solution color will darken, indicating complexation.

  • Temperature Control: Cool the mixture to 0°C . Critical: Iron catalysis is fast; low temp suppresses homocoupling.

  • Addition: Add the bulky Alkyl Grignard solution dropwise via syringe pump over 30 minutes.

    • Note: Rapid addition causes local heating and Grignard homocoupling.

  • Quench: Once TLC shows consumption of Ar-X (usually <1 hour), quench with 1M HCl.

  • Workup: Extract with ether, wash with brine, dry over

    
    .
    
Protocol B: Acylation-Reduction (For Linear Chains)

Best for: n-propyl, n-butyl, n-pentyl chains where rearrangement is fatal.

Step 1: Friedel-Crafts Acylation

  • Suspend

    
     (1.2 equiv) in dry DCM or the arene itself (if liquid) at 0°C.
    
  • Add Acyl Chloride (1.0 equiv) dropwise. Stir 15 min to form the acylium complex.

  • Add the Arene substrate (1.0 equiv) slowly.

  • Warm to RT and stir until HCl evolution ceases.

  • Pour onto ice/water to quench. Isolate the ketone intermediate.

Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Dissolve Ketone (1 equiv) in diethylene glycol.

  • Add Hydrazine hydrate (3 equiv) and KOH (3 equiv).

  • Heat to 100°C for 1 hour (formation of hydrazone).

  • Raise temperature to 200°C (distill off water/excess hydrazine).

  • Reflux at 200°C for 3 hours. The carbonyl is fully reduced to a methylene (

    
    ) group.
    

Module 4: Performance Data Comparison

Table 1: Yield & Selectivity by Method for n-Butylbenzene Synthesis

MethodYieldRegioselectivity (n-butyl vs sec-butyl)Major By-product
Direct FCA (

)
85%10:90 (Failed)sec-butylbenzene
Direct FCA (

)
60%20:80 (Failed)sec-butylbenzene
Acylation-Reduction 78% (Over 2 steps) 100:0 (Success) None
Ni-Catalyzed Coupling 72%98:2Alkyl dimers

Table 2: Success Rates for Tert-Butyl (Bulky) Substitution

MethodYieldIssues
Standard FCA 65%Polyalkylation (di-t-butyl) is common.
Pd-Suzuki Coupling <10%

-hydride elimination; steric stall.
Fe-Kumada Coupling 88% Requires strictly anhydrous conditions.

Module 5: Mechanistic Insight (Advanced)

Why Iron/Nickel works for Crowded Systems: Unlike Palladium, which relies on a crowded 4-coordinate square planar intermediate, Iron and Nickel often utilize a radical manifold.

Figure 2: Radical Mechanism in Fe/Ni Coupling Caption: The "Radical Rebound" mechanism allows bulky alkyl groups to couple without steric stalling.

RadicalMechanism Cat L-M(n) (Catalyst) Complex L-M(n+1)-Ar Cat->Complex Oxidative Addition (Ar-X) RX Alkyl-X (Bulky) Radical Alkyl Radical (R•) RX->Radical SET (Single Electron Transfer) from Catalyst Radical->Complex Radical Rebound (Fast & Sterically Tolerant) ArX Ar-X Product Ar-R (Crowded Product) Complex->Product Reductive Elimination Product->Cat Regeneration

References

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Nakamura, M., et al. (2004).[4] "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents." Journal of the American Chemical Society, 126(12), 3686–3687.

  • Biswas, S., & Weix, D. J. (2013). "Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society, 135(43), 16192–16197.

  • Fürstner, A., & Martin, R. (2005). "Advances in Iron Catalyzed Cross Coupling Reactions." Chemistry Letters, 34(5), 624–629.

Sources

Optimization

separating 1,2,3-triethyl-4-methylbenzene from 1,2,4- isomers

Technical Support Center: Polyalkylbenzene Purification Division Topic: Separation of 1,2,3-triethyl-4-methylbenzene from 1,2,4- isomers Ticket ID: PAB-SEP-0892 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polyalkylbenzene Purification Division

Topic: Separation of 1,2,3-triethyl-4-methylbenzene from 1,2,4- isomers Ticket ID: PAB-SEP-0892 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Crowded Ring" Challenge

You are dealing with a classic "Jacobsen Rearrangement" product matrix.[1] The target molecule, 1,2,3-triethyl-4-methylbenzene (a vicinal, crowded "1,2,3,4" substitution pattern), is thermodynamically less stable than its 1,2,4- isomers (such as 1,2,4-triethyl-5-methylbenzene).

Because these isomers share identical molecular weights and nearly identical polarity, standard silica chromatography is often ineffective. Furthermore, their boiling points likely differ by less than 3°C, rendering standard fractional distillation inefficient.

This guide prioritizes Melt Crystallization (thermodynamic separation) and Chemical Derivatization (Sulfonation) , which exploits the steric hindrance of the 1,2,3- pattern.

Module 1: Troubleshooting Distillation Failures

User Query: "I have a 100g mixture. I tried fractional distillation using a Vigreux column, but the fractions are still showing 15-20% impurity by GC. Why isn't this working?"

Technical Diagnosis: You are fighting entropy. The boiling point delta (


Tb) between vicinal (1,2,3,4) and non-vicinal (1,2,4,5 or 1,2,3,5) tetra-alkylbenzenes is often negligible due to similar Van der Waals surface areas. A Vigreux column typically offers only 2-3 theoretical plates; you would need >50 plates (e.g., a Spinning Band Distillation system) to achieve >95% purity, which is time-prohibitive and risks thermal rearrangement.

The Solution: Melt Crystallization Symmetry is your lever here. The 1,2,4- isomers (especially 1,2,4,5-substitution patterns) generally possess higher symmetry and significantly higher melting points than the crowded 1,2,3,4- target.

Protocol: Low-Temperature Recrystallization

  • Solvent Selection: Use Ethanol or Methanol (polar protic solvents force the hydrophobic aromatics to pack tightly).

  • Dissolution: Dissolve the mixture in the minimum amount of hot solvent (approx. 60°C).

  • Cooling Ramp:

    • Cool slowly to Room Temperature (RT).

    • Then cool to -20°C (freezer) for 12 hours.

  • Filtration:

    • Scenario A: If your target (1,2,3,4-) is the liquid phase (lower MP due to crowding), filter off the crystals. The crystals are likely the unwanted 1,2,4- isomer.

    • Scenario B: If the target crystallizes, wash the filter cake with cold (-78°C) solvent.

  • Validation: Check the supernatant vs. crystals via GC.

Module 2: Chemical Separation (The "Gold Standard")

User Query: "Crystallization improved purity to 85%, but I need >98% for a pharma intermediate. What is the definitive method?"

Technical Diagnosis: When physical separation limits are reached, we utilize Chemical Derivatization . We will exploit the Jacobsen Reaction principles in reverse: Selective Sulfonation .

  • Mechanism: The 1,2,3,4- isomer is sterically crowded. However, the 1,2,4- isomers usually have a highly accessible position for electrophilic aromatic substitution.

  • The Trick: Sulfonate the mixture. The isomers will form sulfonic acids with vastly different solubilities in water/acid.

Protocol: Sulfonation/Desulfonation Cycle

Step 1: Selective Sulfonation

  • Dissolve the hydrocarbon mixture in CHCl₃ (Chloroform).

  • Add Chlorosulfonic acid (ClSO₃H) dropwise at 0°C.

    • Note: The 1,2,4- isomer sulfonates rapidly. The 1,2,3- isomer sulfonates slowly or requires forcing conditions.

  • Stir for 1 hour at 0°C.

  • Quench: Pour into ice water.

  • Separation:

    • Organic Layer: Contains the unreacted (or slower reacting) 1,2,3-triethyl-4-methylbenzene .

    • Aqueous Layer: Contains the 1,2,4- isomer sulfonic acid .

Step 2: Desulfonation (Recovery of Isomer B if needed) If your target actually sulfonated (or if you need to recover the impurity for analysis):

  • Take the aqueous layer (sulfonic acid).

  • Heat to reflux with dilute H₂SO₄ (superheated steam distillation).

  • The sulfonic group cleaves, regenerating the hydrocarbon, which distills over with the steam.

Visualization of Workflow:

SeparationWorkflow Start Crude Mixture (1,2,3- vs 1,2,4- Isomers) Step1 Dissolve in CHCl3 Add ClSO3H at 0°C Start->Step1 Step2 Phase Separation (Water vs Organic) Step1->Step2 Organic Organic Layer (Unreacted Species) Step2->Organic Sterically Hindered Aqueous Aqueous Layer (Sulfonic Acids) Step2->Aqueous Easily Sulfonated Check QC Check (GC-MS) Organic->Check Decision Is Target in Organic? Check->Decision Purify Wash & Dry (Target Isolated) Decision->Purify Yes (1,2,3- isomer) Hydrolysis Acid Hydrolysis (Steam Distillation) Decision->Hydrolysis No (Target Sulfonated) Hydrolysis->Purify Regenerated Target

Caption: Figure 1. Chemical separation workflow exploiting differential sulfonation rates due to steric hindrance.

Module 3: Analytical Validation (QC)

User Query: "How do I prove I have the 1,2,3- isomer and not the 1,2,4-? My GC peaks overlap."

Technical Diagnosis: Standard non-polar columns (like DB-5 or HP-5) separate based on boiling point. Since the BPs are identical, you need Shape Selectivity .

Recommended Analytical Columns:

MethodColumn TypeMechanismWhy it works
GC Ionic Liquid (SLB-ILPAH) Interaction with pi-electronsHighly sensitive to substitution patterns on the ring.
GC Cyclodextrin-based Host-Guest inclusionDifferentiates based on the physical shape/volume of the isomer.
HPLC Phenyl-Hexyl Pi-Pi StackingThe "flatness" of the molecule affects retention time more than on C18.

NMR Verification (The Ultimate Proof): Do not rely solely on chromatography.

  • 1,2,3-triethyl-4-methylbenzene: Look for the symmetry (or lack thereof) in the aromatic region. The 1,2,3,4- pattern usually shows two doublets (if remaining protons are vicinal) or a specific coupling pattern distinct from the singlets often seen in symmetrical 1,2,4,5- isomers.

FAQ: Common Pitfalls

Q: Can I use Flash Chromatography? A: Only if you use AgNO₃-impregnated silica . The silver ions interact with the pi-cloud. The steric bulk of the ethyl groups in the 1,2,3- position will weaken this interaction compared to the more open 1,2,4- isomer, creating a separation factor (


).

Q: Why did my mixture turn black during sulfonation? A: You likely generated the "Jacobsen Rearrangement" during the separation attempt.

  • Cause: Temperature too high or acid too strong.

  • Fix: Keep T < 0°C and use Chlorosulfonic acid in chloroform, not neat Sulfuric acid.

Q: Is there a zeolite option? A: Yes. ZSM-5 zeolites have pore sizes that can exclude the bulkier 1,2,3- isomer while adsorbing the linear-like 1,2,4- isomers. This is an advanced technique for scale-up (simulated moving bed).

References

  • Smith, L. I. (1942).[1][2] The Jacobsen Reaction. Organic Reactions, 1, 370–384. Link

  • Jacobsen, O. (1886).[2][3] Ueber die Einwirkung von Schwefelsäure auf Durol. Berichte der deutschen chemischen Gesellschaft, 19, 1209–1217.[2] Link

  • BenchChem. (2025).[4] Comparative Reactivity of 1,2,3-Trimethyl-4-nitrobenzene and Its Isomers. Link

  • Queen's University Belfast. (2022). Comparison of three stationary phases in the separation of polyphenyls. Journal of Chromatography A. Link

  • MDPI. (2019). Retention Behaviour of Alkylated PAHs on Ionic Liquid Stationary Phases. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Benzene Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with premature catalyst deactivation during benzene alkylation workflows (e.g., cumene, ethylbenze...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with premature catalyst deactivation during benzene alkylation workflows (e.g., cumene, ethylbenzene, or linear alkylbenzene synthesis). While solid acid catalysts—particularly zeolites like H-Beta, ZSM-5, and Y-type—offer excellent shape selectivity and environmental benefits over traditional liquid acids, they are highly susceptible to deactivation through coking, chemical poisoning, and structural degradation[1].

This guide provides a mechanistic framework and self-validating protocols to help you diagnose, troubleshoot, and resolve these issues in your reactor systems.

Mechanistic Pillars of Catalyst Deactivation

To troubleshoot effectively, we must first understand the causality of deactivation. It is rarely a single event but a cascade of surface phenomena:

  • Coking and Fouling: The most common culprit. In benzene alkylation, excess olefins can rapidly oligomerize into "soft coke." Furthermore, multi-alkylation and cyclization form bulky polycyclic aromatics ("hard coke") that physically block the microporous channels of the zeolite[2].

  • Chemical Poisoning: Strong chemisorption of feed impurities (e.g., moisture, oxygenated organic compounds, or sulfur/nitrogen species) onto the Brønsted and Lewis acid sites neutralizes catalytic activity[3]. Moisture specifically hydrolyzes active sites, leading to irreversible dealumination[4].

  • Thermal Degradation: Prolonged exposure to high temperatures, especially during aggressive oxidative regeneration, causes the zeolite framework to collapse, permanently reducing surface area and acidity[1].

Deactivation Root Benzene Alkylation Catalyst Deactivation Coking Coking & Fouling (Pore Blockage) Root->Coking Polyalkylation Poisoning Chemical Poisoning (Active Site Binding) Root->Poisoning Feed Impurities Degradation Thermal Degradation (Framework Collapse) Root->Degradation Hydrothermal Stress Coking1 Hard Coke (Polycyclic Aromatics) Coking->Coking1 Coking2 Soft Coke (Olefin Oligomers) Coking->Coking2 Poison1 Moisture & Oxygenates Poisoning->Poison1 Poison2 Sulfur & Nitrogen Poisoning->Poison2

Primary pathways of zeolite catalyst deactivation in benzene alkylation reactions.

Diagnostic & Troubleshooting Guide

Q1: My H-Beta zeolite catalyst loses 80% of its conversion activity within the first 24 hours of continuous flow. Is this coking or poisoning? A1: A rapid activity drop within 24 hours is highly characteristic of chemical poisoning , particularly from oxygenated organic compounds or moisture in the feedstock[3]. While coking does occur early, it typically presents as a gradual decline over several days. Oxygenates firmly adsorb onto the Brønsted acid sites, neutralizing them instantly[3]. Actionable Fix: Implement a guard bed (e.g., activated alumina or molecular sieves) upstream of your reactor to reduce moisture and oxygenates to <10 ppm. Verify feed purity using Karl Fischer titration.

Q2: Conversion remains stable, but my selectivity is shifting away from monoalkylated products toward heavy polyalkylated byproducts. Why? A2: This indicates pore mouth plugging . As bulky polyalkylated molecules (hard coke) accumulate at the entrances of the zeolite channels, the internal shape-selective micropores become inaccessible[5]. The reaction is forced to occur on the unconstrained external surface of the catalyst, which lacks shape selectivity, leading to runaway polyalkylation[2]. Actionable Fix: Increase the benzene-to-olefin molar ratio. A higher ratio ensures that adsorbed olefins are immediately intercepted by abundant benzene molecules, suppressing olefin-olefin oligomerization and successive polyalkylation[1].

Q3: I attempted to regenerate my deactivated catalyst by calcining it at 400°C, but it did not recover its original activity. What went wrong? A3: A regeneration temperature of 400°C is sufficient to volatilize "soft coke" (light oligomers) but insufficient to combust "hard coke" (graphitic, polycyclic aromatics)[5]. Furthermore, if the deactivation was caused by strong oxygenate adsorption, low-temperature burn-offs will fail to clear the active sites[3]. Actionable Fix: Perform a controlled oxidative regeneration at 500–550°C. See Protocol 2 below.

Experimental Protocols

Protocol 1: Diagnostic Profiling of Spent Catalyst

To determine the exact cause of deactivation, you must analyze the spent catalyst. This protocol establishes a self-validating feedback loop for your process.

  • Recovery & Washing: Carefully discharge the spent catalyst from the reactor. Wash with hot benzene or ethanol to extract soluble "soft coke" and unreacted precursors[5].

  • Drying: Dry the washed catalyst at 110°C in a vacuum oven for 4 hours.

  • Thermogravimetric Analysis (TGA): Run TGA under an air atmosphere from 25°C to 800°C at a ramp rate of 10°C/min.

    • Interpretation: Weight loss between 150–300°C indicates soft coke/oligomers. Weight loss between 400–600°C confirms hard, polyaromatic coke[5].

  • Pyridine-IR (Py-IR) Spectroscopy: Perform Py-IR on the regenerated sample to quantify the recovery of Brønsted and Lewis acid sites. If acidity remains low despite complete coke removal, suspect irreversible hydrothermal dealumination[5].

Protocol 2: Standardized Oxidative Regeneration Workflow

Proper regeneration must balance complete coke combustion with the prevention of thermal degradation.

  • Inert Purge: Flush the reactor with dry Nitrogen (N₂) at 200°C for 2 hours to remove volatile hydrocarbons and prevent explosive mixtures.

  • Controlled Oxidation: Introduce a dilute Oxygen stream (2-5% O₂ in N₂) and ramp the temperature at 2°C/min to 450°C. Hold for 2 hours. Causality: A slow ramp prevents localized thermal runaways (exothermic coke combustion) that cause dealumination.

  • Deep Calcination: Increase the O₂ concentration to 20% (synthetic air) and raise the temperature to 500–550°C. Maintain for 4–6 hours to completely burn off graphitic hard coke[4].

  • Cooling: Cool the catalyst back to reaction temperature strictly under dry N₂ to prevent moisture readsorption[4].

Workflow Start Observe Conversion Drop CheckFeed Analyze Feedstock (GC-MS / Karl Fischer) Start->CheckFeed IsPoison Impurities > 10 ppm? CheckFeed->IsPoison Purify Implement Feed Purification (Guard Bed) IsPoison->Purify Yes CheckCoke TGA / Py-IR on Spent Catalyst IsPoison->CheckCoke No IsCoke Hard Coke Present? CheckCoke->IsCoke Regen Oxidative Regeneration (500-550°C) IsCoke->Regen Yes Optimize Increase Benzene/Olefin Molar Ratio Regen->Optimize

Diagnostic and troubleshooting workflow for resolving catalyst deactivation.

Quantitative Data: Deactivation Modes & Mitigation

Deactivation ModePrimary CauseDiagnostic IndicatorMitigation Strategy
Soft Coking Olefin oligomerizationTGA weight loss at 150–300°CIncrease Benzene/Olefin ratio; Wash with hot ethanol[5].
Hard Coking Polyalkylation / CyclizationTGA weight loss at 400–600°COxidative calcination at 500–550°C[4].
Poisoning Oxygenates / MoistureRapid activity loss (< 24h); Py-IR shows blocked sitesUpstream guard beds; strict anhydrous feed[3].
Dealumination Hydrothermal stressIrreversible loss of Brønsted acidity (Py-IR)Control exotherms during regeneration; limit moisture[1].

Frequently Asked Questions (FAQs)

Q: Can I use liquid acids (like AlCl₃ or HF) to avoid the coking issues seen in zeolites? A: While liquid Lewis acids are traditional, they are highly toxic, corrosive, and extremely sensitive to moisture, which hydrolyzes the catalyst into inactive aluminum hydroxide and HCl[4]. Zeolites remain the modern industry standard due to their regenerability, shape selectivity, and environmental safety[1].

Q: How does the choice of zeolite framework affect deactivation? A: Framework topology dictates both activity and deactivation resistance. For instance, H-Beta zeolites have intersecting 12-membered ring channels that tolerate bulky intermediates better than ZSM-5 (10-membered rings), but they are still susceptible to pore blockage by multi-substituted aromatics[5].

Q: Why do we mix the catalyst with quartz sand in micro-reactor experiments? A: Benzene alkylation and olefin oligomerization are highly exothermic. Mixing the catalyst with an inert material like quartz sand improves radial heat transfer, preventing localized "hot spots" that accelerate both thermal dealumination and hard coke formation[3].

References

  • Deactivation mechanism of beta-zeolite catalyst for synthesis of cumene by benzene alkylation with isopropanol.PlumX / ResearchGate.
  • Managing catalyst deactivation in Friedel-Crafts reactions.Benchchem.
  • Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks.PMC.
  • Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review.MDPI.
  • Study on the alkylation of benzene with propylene over Hβ zeolite.ScienceDirect / DOI.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Ethylation of Toluene

Welcome to the technical support center for the ethylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the ethylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of reaction temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role of temperature in the ethylation of toluene, a classic example of a Friedel-Crafts alkylation reaction.

Q1: What is the primary role of temperature in the ethylation of toluene?

A1: Temperature is a critical kinetic and thermodynamic parameter in the ethylation of toluene. Its primary roles are:

  • Controlling Reaction Rate: Like most chemical reactions, increasing the temperature generally increases the rate of ethylation by providing the necessary activation energy for the reaction to proceed.[1][2]

  • Influencing Product Selectivity: Temperature significantly affects the distribution of ethyltoluene isomers (ortho-, meta-, and para-). At different temperatures, the thermodynamic equilibrium between isomers can shift. Furthermore, with shape-selective catalysts like ZSM-5 zeolites, temperature influences the diffusion rates of reactants and products within the catalyst pores, thereby affecting isomer selectivity.[1][3]

  • Governing Side Reactions: Temperature is a key factor in the prevalence of undesirable side reactions. Higher temperatures can promote polyalkylation, cracking, toluene disproportionation (forming benzene and xylene), and coke formation, which deactivates the catalyst.[4][5][6]

Q2: Is there a single "optimal" temperature for this reaction?

A2: No, the optimal temperature is not a single value but rather a range that depends heavily on the specific catalyst system being used.

  • For traditional Lewis acid catalysts like aluminum chloride (AlCl₃), the reaction is typically conducted at lower temperatures, often in the range of 60°C to 90°C.[7] Exceeding this range can lead to excessive side reactions and catalyst degradation.

  • For solid acid catalysts , particularly ZSM-5 zeolites , the reaction is carried out in the vapor phase at much higher temperatures, typically between 250°C and 450°C.[8] The optimal temperature within this range is a trade-off between achieving a high toluene conversion rate and minimizing catalyst deactivation and unwanted byproducts.[9][10]

Q3: How does temperature affect the selectivity for para-ethyltoluene (p-ET)?

A3: Achieving high selectivity for p-ethyltoluene is often a primary goal, as it is a valuable precursor for polymers like poly(p-methylstyrene).[9] Temperature optimization is crucial for this:

  • With Shape-Selective Catalysts (e.g., ZSM-5): These zeolites have a specific pore structure that sterically hinders the formation of the bulkier ortho- and meta- isomers, favoring the slim para-isomer.[3][8] There is an optimal temperature window (e.g., around 350°C for some HZSM-5 systems) where the diffusion of reactants and the transition state for para-alkylation are favored, maximizing p-ET selectivity.[9] Temperatures that are too high can provide enough kinetic energy to overcome the shape-selective barrier, leading to isomerization and a product mixture closer to thermodynamic equilibrium.[3]

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of a specific isomer. As the temperature increases, the reaction can shift towards thermodynamic control, where the most stable isomer(s) will be favored, which is not always the desired para-isomer.[3]

Q4: Why is ethanol used as an ethylating agent, and how does this impact temperature selection?

A4: Ethanol is increasingly used as an ethylating agent because it is a renewable resource.[9] However, its use introduces water as a byproduct of the reaction (as ethanol dehydrates to form ethylene in situ or reacts directly). This is a critical consideration for catalyst stability and temperature selection. Acid catalysts can be negatively influenced by the presence of water.[11] For instance, Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated.[4][12] Zeolite catalysts are more robust but can still suffer from hydrothermal deactivation at very high temperatures in the presence of steam. Therefore, the chosen reaction temperature must be high enough to drive the reaction forward efficiently but not so high as to cause rapid catalyst deactivation in the presence of the water byproduct.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the ethylation of toluene, with a specific focus on temperature-related issues.

Problem 1: Low or No Yield of Ethyltoluene

You are running the reaction and find that the conversion of toluene is significantly lower than expected, or no product is formed at all.

Probable Cause (Temperature-Related)Recommended Solutions & Explanations
Reaction Temperature is Too Low Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress. Explanation: The reaction may not have sufficient kinetic energy to overcome the activation energy barrier. This is a common issue, especially if attempting to adapt a protocol for a highly active catalyst to a less active one.[4]
Catalyst Deactivation (Moisture) Solution: For Lewis acid catalysts (e.g., AlCl₃), ensure all reagents, solvents, and glassware are rigorously anhydrous. The reaction should be run under an inert atmosphere (N₂ or Ar).[4][12] Explanation: Lewis acids are extremely sensitive to moisture. Water reacts with and deactivates the catalyst, preventing the reaction from proceeding. This is less of a temperature issue and more of a setup issue, but it's a primary cause of low yield.[12]
Catalyst Coking at High Temperature Solution: If you suspect the temperature is too high, decrease it. Consider running a time-on-stream study to see if the yield drops off rapidly, which is indicative of coking. Explanation: Excessively high temperatures can accelerate the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[13] This is particularly relevant for zeolite catalysts.
Troubleshooting Workflow: Low Product Yield

Below is a systematic workflow to diagnose the cause of low or no product yield in your ethylation experiment.

LowYieldTroubleshooting start Start: Low or No Yield Observed check_temp Is the reaction temperature appropriate for the catalyst system? start->check_temp check_anhydrous Are anhydrous conditions rigorously maintained? (for Lewis Acids) check_temp->check_anhydrous Yes temp_low Temperature Too Low check_temp->temp_low No check_catalyst_activity Is the catalyst known to be active? (Fresh vs. Old) check_anhydrous->check_catalyst_activity Yes moisture Moisture Contamination check_anhydrous->moisture No temp_high Temperature Too High (Coking) check_catalyst_activity->temp_high Yes, but still low yield catalyst_issue Inactive Catalyst check_catalyst_activity->catalyst_issue No increase_temp Action: Increase Temperature Systematically temp_low->increase_temp decrease_temp Action: Decrease Temperature / Check for Coking temp_high->decrease_temp dry_reagents Action: Ensure All Components are Anhydrous moisture->dry_reagents replace_catalyst Action: Use Fresh/Verified Catalyst catalyst_issue->replace_catalyst

Caption: Troubleshooting workflow for low ethyltoluene yield.

Problem 2: Poor Selectivity (Undesirable Isomer Ratio or Byproducts)

Your reaction produces ethyltoluene, but the isomeric distribution is not as desired (e.g., low para-selectivity), or you observe significant amounts of byproducts like benzene, xylenes, or polyethylated toluenes.

Probable Cause (Temperature-Related)Recommended Solutions & Explanations
Temperature Too High (Isomerization) Solution: Lower the reaction temperature. This will favor the kinetically formed product and reduce the rate of post-alkylation isomerization on the catalyst surface. Explanation: With shape-selective zeolites, high temperatures can provide sufficient energy for the initially formed p-ET to isomerize to the more thermodynamically stable m-ET, thus reducing the desired selectivity.[3][13]
Temperature Too High (Polyalkylation) Solution: Decrease the reaction temperature and/or increase the toluene-to-ethanol molar ratio.[4] Explanation: The ethyl group is an activating group, making the ethyltoluene product more reactive than the starting toluene.[4] At higher temperatures, the rate of a second ethylation reaction increases, leading to diethyltoluenes. Lowering the temperature reduces the rate of this subsequent reaction.
Temperature Too High (Disproportionation) Solution: Reduce the reaction temperature. Explanation: Toluene can undergo disproportionation to form benzene and xylene, a common side reaction over acid catalysts at elevated temperatures.[6] Optimizing for a lower temperature can minimize this pathway.
Visualizing the Effect of Temperature

The following diagram illustrates the general relationship between reaction temperature and key performance indicators in toluene ethylation over a zeolite catalyst.

TemperatureEffects cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes low_temp Low (e.g., <250°C) opt_temp Optimal (e.g., 300-400°C) conv Toluene Conversion low_temp->conv Low p_sel p-ET Selectivity low_temp->p_sel High (Kinetic) poly Polyalkylation low_temp->poly Low coke Coke Formation low_temp->coke Very Low isom Isomerization low_temp->isom Low high_temp High (e.g., >450°C) opt_temp->conv High opt_temp->p_sel Maximum opt_temp->poly Moderate opt_temp->coke Low-Moderate opt_temp->isom Low-Moderate high_temp->conv High (but may drop) high_temp->p_sel Decreasing (Thermo.) high_temp->poly High high_temp->coke High high_temp->isom High

Caption: General effect of temperature on toluene ethylation outcomes.

Appendix: General Experimental Protocol

This protocol provides a starting point for a vapor-phase ethylation of toluene over a ZSM-5 catalyst in a fixed-bed reactor.

1. Catalyst Preparation:

  • Press and sieve the ZSM-5 catalyst to a particle size of 20-40 mesh.

  • Load a known amount (e.g., 1.0 g) of the catalyst into a quartz tube reactor, supported by quartz wool.

2. Reaction Setup:

  • Place the reactor inside a tube furnace equipped with a temperature controller.

  • Before introducing reactants, pre-treat the catalyst by heating it under a flow of an inert gas (e.g., N₂ or H₂) to the desired reaction temperature (e.g., 350°C) for at least 1 hour to remove any adsorbed moisture.

3. Reaction Execution:

  • Prepare a feed mixture of toluene and ethanol, typically with a molar ratio of toluene to ethanol greater than 1 (e.g., 3:1) to suppress polyalkylation.[4][9]

  • Use a syringe pump to deliver the liquid feed at a controlled rate (to achieve a desired Weight Hourly Space Velocity, WHSV) into a heated vaporization zone before it enters the reactor.

  • Maintain the reactor at the target temperature (e.g., start at 350°C).[9]

  • The reaction is typically carried out at atmospheric pressure.[14]

4. Product Collection and Analysis:

  • Pass the reactor effluent through a condenser (e.g., an ice-water bath) to collect the liquid products.

  • Analyze the liquid product composition using Gas Chromatography (GC) with a suitable column and a Flame Ionization Detector (FID) to determine toluene conversion and product selectivity.

5. Temperature Optimization:

  • To optimize, vary the reaction temperature in systematic steps (e.g., 300°C, 325°C, 350°C, 375°C, 400°C) while keeping all other parameters (WHSV, reactant ratio, pressure) constant.[9]

  • For each temperature, allow the reaction to reach a steady state before collecting a sample for analysis.

  • Plot toluene conversion, selectivity for each ethyltoluene isomer, and byproduct formation as a function of temperature to identify the optimal operating window.

References
  • BenchChem. Troubleshooting common issues in Friedel-Crafts reactions.

  • Huang, F., et al. (2024). Shape-Selective Alkylation of Toluene with Ethanol over a Twin Intergrowth Structured ZSM-5: Modulation of Acidity and Diffusivity via Interface Engineering. Inorganic Chemistry, 63(7), 3506–3515.

  • BenchChem. Troubleshooting common issues in Friedel-Crafts alkylation reactions.

  • ACS Publications. Shape-Selective Alkylation of Toluene with Ethanol over a Twin Intergrowth Structured ZSM-5: Modulation of Acidity and Diffusivity via Interface Engineering. Inorganic Chemistry.

  • PubMed. (2024). Shape-Selective Alkylation of Toluene with Ethanol over a Twin Intergrowth Structured ZSM-5: Modulation of Acidity and Diffusivity via Interface Engineering. Inorganic Chemistry.

  • ResearchGate. (2024). Shape-Selective Alkylation of Toluene with Ethanol over a Twin Intergrowth Structured ZSM-5: Modulation of Acidity and Diffusivity via Interface Engineering | Request PDF.

  • Cheralathan, K. K., et al. (2000). Ethylation of toluene over aluminophosphate based molecular sieves in the vapour phase. Indian Journal of Chemistry, 39A, 921-927.

  • Unknown Author. Styrene Production from Ethylbenzene.

  • ResearchGate. (2025). Side chain ethylation of toluene with ethanol over hydrotalcite-like compounds | Request PDF.

  • Parikh, P. A., et al. (1992). Toluene Ethylation with Ethanol over Ga-MFI Zeolite: A Kinetic Study. Industrial & Engineering Chemistry Research, 31(5), 1263–1267.

  • Sunipasa, A. (2009). Ethylation of toluene with ethanol using modified HZSM-5 catalysts. Theses and Dissertations.

  • Parikh, P. A. (2008). Catalytic and Kinetic Study of Toluene Ethylation over ZSM-5 Wash-Coated Honeycomb Monolith. Industrial & Engineering Chemistry Research, 47(6), 1793–1797.

  • Gorham, W. F., & Stenstrom, J. A. (1957). U.S. Patent No. 2,778,862. Washington, DC: U.S. Patent and Trademark Office.

  • ResearchGate. Influence of Pressure during the Alkylation of Toluene with Ethane.

  • Unknown Author. Kinetics of toluene methylation over silica modified HZSM-S zeolites.

  • ResearchGate. Effect of temperature on toluene conversion.

  • ResearchGate. Selectivity Enhancement to the Exclusive Formation of Ethyltoluenes and Hydrogen During Dehydroalkylation of Toluene with Ethane | Request PDF.

  • Bellussi, G., et al. (2015). U.S. Patent No. 9,193,643 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Al-Khattaf, S., et al. (2024). Toluene Alkylation Reactions over Y-Type Zeolite Catalysts: An Experimental and Kinetic Study. MDPI.

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Signals in Tetra-Substituted Benzenes

The following technical support guide is designed for researchers and drug development professionals encountering spectral overlap in tetra-substituted benzene systems. Status: Operational Role: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals encountering spectral overlap in tetra-substituted benzene systems.

Status: Operational Role: Senior Application Scientist Topic: High-Resolution Assignment Strategies for Crowded Aromatic Regions

Diagnostic & Triage: The "Two-Proton" Paradox

In tetra-substituted benzenes, only two aromatic protons remain. While this seems simple, the high degree of substitution often leads to accidental isochrony (chemical shift equivalence) or severe overlap with substituent signals.

Quick Reference: Substitution Patterns & Expected Signals

Before troubleshooting, confirm your expected splitting pattern.

Substitution PatternProton RelationshipExpected MultiplicityCoupling Constant (

)
1,2,3,4-Tetrasubstituted Ortho2 Doublets

Hz
1,2,3,5-Tetrasubstituted Meta2 Doublets

Hz
1,2,4,5-Tetrasubstituted Para2 SingletsNone (effectively)
Symmetrical (e.g., 1,2,4,5 with

)
Equivalent1 Singlet (2H)N/A

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a single singlet integrating to 2H, but my molecule is not symmetrical."

Diagnosis: Accidental Isochrony. The two protons are in magnetically distinct environments but happen to resonate at the exact same frequency in your current solvent.

Solution: Aromatic Solvent-Induced Shift (ASIS) The magnetic anisotropy of aromatic solvents (like Benzene-


) causes differential shielding compared to isotropic solvents (like CDCl

or DMSO-

).[1]
  • Step 1: Evaporate the sample (if stable) or prepare a fresh aliquot.

  • Step 2: Dissolve in Benzene-

    
      or Toluene-
    
    
    
    .[1]
  • Step 3: Re-acquire the 1H spectrum.

  • Mechanism: Benzene molecules solvate the solute preferentially near electron-deficient sites.[2] This creates a local magnetic field that shifts protons differently depending on their proximity to the substituents.

Technical Note: A shift difference (


) of >0.05 ppm is usually sufficient to resolve the singlet into two distinct signals.
Issue 2: "My aromatic doublets are buried under a substituent multiplet."

Diagnosis: Spectral Congestion.[3] The aromatic signals are overlapped by broad signals from substituents (e.g., complex aliphatic chains, protecting groups).

Solution: 1D Pure Shift NMR (PSYCHE) Pure shift techniques collapse multiplets into singlets, removing J-coupling broadening and improving resolution by up to 10x.

  • Protocol: Run the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.[4][5]

  • Why: It decouples homonuclear interactions during acquisition, leaving only chemical shift information.[6]

  • Result: The aromatic doublets collapse to sharp singlets, and the interfering substituent multiplets also collapse, likely revealing the aromatic peaks.

Issue 3: "I have resolved the signals, but I cannot assign which proton is which."

Diagnosis: Regioisomer Ambiguity. You need to spatially locate the protons relative to the substituents.

Solution: 1D/2D NOESY or ROESY

  • Logic: If Proton A shows an NOE correlation to a Methyl group, and Proton B does not, Proton A is spatially adjacent (ortho) to that Methyl group.

  • Critical Check: For molecules < 1000 Da, use NOESY (positive NOE). If the molecule is medium-sized (MW 700-1500) or viscous, the NOE might be zero. In this case, use ROESY (always positive cross-peaks).

Experimental Protocols

Protocol A: The "Solvent Titration" (For stubborn overlaps)

If a full solvent switch is impossible (solubility issues), use a titration method.

  • Prepare Sample: Dissolve 5-10 mg in 500 µL CDCl

    
    .
    
  • Acquire Reference: Run standard 1H NMR.

  • Titrate: Add 50 µL of Benzene-

    
      directly to the NMR tube.
    
  • Mix & Acquire: Shake and run the spectrum.

  • Repeat: Continue adding Benzene-

    
     in 50 µL increments up to 30% volume.
    
  • Analyze: Track the peak trajectories. The signals will "walk" apart as the solvent environment changes.[7]

Protocol B: 1D PSYCHE Acquisition (Bruker TopSpin)

Use this when J-coupling causes overlap.

  • Setup: Load a standard proton dataset (rpar PROTON all).

  • Pulse Sequence: Change pulprog to psyche (or zangger for Zangger-Sterk method).

  • Parameters:

    • SW (Sweep Width): Keep standard (e.g., 20 ppm) or narrow to the aromatic region (e.g., 6-9 ppm) for higher resolution.

    • d1 (Relaxation Delay): Set to

      
       (typically 2-3 seconds).
      
    • Chunk Size: Set CNST20 (or equivalent) to approx 15-20 Hz (determines the chunk of FID constructed).

  • Gradient Optimization: Ensure gradient shimming is perfect. Pure shift is sensitive to

    
     inhomogeneity.
    
  • Processing: Use the pshift or au_psyche processing command to reconstruct the FID before standard FT.

Visualizing the Assignment Logic

The following diagram illustrates the decision matrix for assigning tetra-substituted benzenes.

G Start Start: 2 Aromatic Protons CheckSplit Check Splitting Pattern Start->CheckSplit Singlet Single Peak (2H) CheckSplit->Singlet 1 Signal TwoSinglets Two Singlets (1H each) CheckSplit->TwoSinglets 2 Signals TwoDoublets Two Doublets CheckSplit->TwoDoublets 2 Signals SolventSwitch Action: Switch Solvent (CDCl3 -> C6D6) Singlet->SolventSwitch Para 1,2,4,5-Substituted (Para relationship) TwoSinglets->Para OrthoMeta Measure Coupling (J) TwoDoublets->OrthoMeta SymmetryCheck Check Symmetry (Does 1 peak split?) SolventSwitch->SymmetryCheck SymmetryCheck->TwoSinglets Splits into 2 (Accidental Isochrony) SymmetryCheck->Para Still 1 Signal (Symmetrical) NOESY Run 2D NOESY/HMBC for Regioisomer ID Para->NOESY Ortho J ~ 8 Hz (1,2,3,4-Substituted) OrthoMeta->Ortho Large J Meta J ~ 2 Hz (1,2,3,5-Substituted) OrthoMeta->Meta Small J Ortho->NOESY Meta->NOESY

Caption: Decision tree for resolving and assigning tetra-substituted benzene signals based on multiplicity and solvent behavior.

Quantitative Data Summary: Solvent Effects

The table below demonstrates how changing from Chloroform to Benzene affects chemical shifts (


) due to the ASIS effect.
Proton Environment

(CDCl

)

(C

D

)

(ppm)
Interpretation
H-A (Ortho to C=O) 7.85 ppm8.15 ppm+0.30Deshielded (unusual, specific complex)
H-B (Ortho to Alkyl) 7.15 ppm6.85 ppm-0.30Shielded by benzene ring current
Result Separation: 0.70 ppm Separation: 1.30 ppm Net: 0.60 ppm Overlap Resolved

Note: Benzene usually shields protons (moves upfield, lower ppm), but geometry-specific complexes can cause deshielding.

References

  • Foroozandeh, M., et al. (2014).[6] "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Laszlo, P. (1967). "Solvent Effects and Nuclear Magnetic Resonance." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Manchester NMR Methodology Group. (2024). "PSYCHE: Pure Shift Yielded by Chirp Excitation."[4][5][6] University of Manchester. [Link]

Sources

Optimization

removing unreacted starting materials from C13 hydrocarbon product

Troubleshooting Guides & FAQs for C13 Hydrocarbon Isolation Welcome to the Technical Support Center for hydrocarbon purification. As a Senior Application Scientist, I frequently see researchers struggle with isolating hi...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for C13 Hydrocarbon Isolation

Welcome to the Technical Support Center for hydrocarbon purification. As a Senior Application Scientist, I frequently see researchers struggle with isolating highly non-polar C13 hydrocarbons (e.g., tridecane, 1-tridecene, alkylbenzenes) from unreacted starting materials. Because these products lack polar functional groups, traditional purification heuristics often fail, leading to co-elution and compromised downstream assays in drug development.

This guide provides field-proven, causality-driven protocols to ensure high-purity isolation regardless of your starting material's chemical profile.

Triage & Strategy Selection

G Crude Crude C13 Hydrocarbon Assess Assess Impurity Profile Crude->Assess Polar Polar Impurities (Alcohols, Carbonyls) Assess->Polar NonPolar Non-Polar Impurities (Halides, Olefins) Assess->NonPolar Reactive Reactive Impurities (Acids, Amines) Assess->Reactive Silica Normal-Phase Silica (100% Hexane) Polar->Silica NARP Non-Aqueous RP (100% MeOH) NonPolar->NARP Non-Volatile Kugelrohr Kugelrohr Distillation (High Vacuum) NonPolar->Kugelrohr Volatile diff Scavenger Polymer Scavenger (Filtration) Reactive->Scavenger Pure Pure C13 Hydrocarbon Silica->Pure NARP->Pure Kugelrohr->Pure Scavenger->Pure

Workflow for selecting a C13 hydrocarbon purification strategy based on impurity profile.

Section 1: Troubleshooting Guides & FAQs
Q1: My C13 hydrocarbon product is contaminated with unreacted polar starting materials (e.g., alcohols, aldehydes). How do I efficiently separate them?

Causality: Silica gel is highly polar due to surface silanol (-OH) groups. C13 hydrocarbons lack any functional groups capable of hydrogen bonding or dipole-dipole interactions, meaning they have zero affinity for the stationary phase. When flushed with a 100% non-polar solvent (like hexane or pentane), the hydrocarbon is carried completely at the solvent front, while polar starting materials remain firmly bound to the silica[1]. For fundamental principles on this, refer to the1.

Protocol: Normal-Phase Silica Plug

  • Pack a fritted glass funnel or short column with 230-400 mesh silica gel (approx. 10g of silica per 1g of crude mixture).

  • Pre-wet and equilibrate the silica bed with 100% hexanes.

  • Dissolve the crude C13 mixture in a minimum volume of hexanes and load it evenly onto the silica bed.

  • Elute with 2 to 3 column volumes of 100% hexanes under light vacuum or positive pressure.

  • Collect the eluent and concentrate under reduced pressure to yield the pure C13 hydrocarbon.

Self-Validation System: Spot the initial filtrate on a normal-phase TLC plate and develop in 100% hexane. The C13 hydrocarbon will appear at Rf ~0.9 (visualize with iodine or KMnO4, as alkanes are UV-inactive), while polar impurities will be permanently trapped at the baseline (Rf 0.0). If baseline spots are absent in the filtrate, the protocol was successful.

Q2: What if my unreacted starting material is also highly non-polar, such as a C12 alkyl halide or a structurally similar olefin? Normal-phase silica isn't resolving them.

Causality: When normal-phase chromatography fails because both the starting material and product lack polar functional groups, you must separate them based on subtle differences in lipophilicity (carbon content). In Non-Aqueous Reversed-Phase (NARP) chromatography, the stationary phase (C18) is highly non-polar, and the mobile phase (e.g., 100% methanol) acts as the "polar" eluent[2]. Separation is driven by hydrophobic van der Waals interactions. A C13 hydrocarbon has a larger hydrophobic surface area than a C12 impurity, causing the C12 impurity to elute before the C13 product. See Biotage's technical note on2 for extended applications.

Protocol: NARP Chromatography

  • Equilibrate a C18 reversed-phase flash cartridge with 100% methanol.

  • Dissolve the crude mixture in a minimal amount of methanol/dichloromethane (DCM) to ensure solubility.

  • Inject the sample and elute using an isocratic 100% methanol method.

  • Monitor the elution via an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

Self-Validation System: Run a spiked analytical HPLC-ELSD sample prior to the preparative run. You should observe two distinct peaks. The peak with the shorter retention time corresponds to the lower-carbon (C12) impurity, validating that NARP is successfully differentiating the molecules by lipophilicity.

Q3: I have trace amounts of unreacted electrophiles (e.g., acid chlorides) or nucleophiles (e.g., amines) in my C13 hydrocarbon, and I want to avoid chromatography entirely. Is there a scalable alternative?

Causality: Polymer-Assisted Solution-Phase (PASP) chemistry utilizes polymer-supported scavengers to covalently bind reactive starting materials. Because the C13 hydrocarbon is completely inert, it remains freely dissolved in the solution phase. The reactive impurity covalently bonds to the macroscopic polystyrene resin bead, which is then removed by simple physical filtration. This technique is highly documented in combinatorial chemistry; see the.

Protocol: Polymer-Supported Scavenging

  • Dissolve the crude C13 hydrocarbon in an inert solvent (e.g., anhydrous DCM or THF).

  • Add 2.5 to 3.0 equivalents of the appropriate polymer-supported scavenger (e.g., PS-Trisamine for electrophiles, or PS-Isocyanate for nucleophiles).

  • Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours.

  • Filter the suspension through a sintered glass funnel to remove the resin.

  • Wash the resin bed with a small volume of solvent and concentrate the combined filtrate.

Self-Validation System: Analyze the concentrated filtrate via FT-IR. The complete disappearance of the reactive functional group's signature (e.g., the carbonyl stretch at ~1750 cm⁻¹ for acid chlorides, or the broad N-H stretch at ~3300 cm⁻¹ for amines) confirms that the scavenger resin has successfully depleted the impurity.

Q4: My starting material and C13 product have different boiling points, but I am working with a small scale (<5 g). Standard fractional distillation leads to too much material loss.

Causality: For small quantities of high-boiling compounds, a Kugelrohr (ball-tube) short-path distillation apparatus is the optimal choice. C13 hydrocarbons typically boil between 230°C and 250°C at atmospheric pressure, which can induce thermal degradation. A Kugelrohr operates under high vacuum without a rotating seal, significantly lowering the required boiling temperature. Its short path length minimizes hold-up volume, preventing the material loss seen in standard Vigreux columns. For historical context on this apparatus in functional group reductions, see.

Protocol: Kugelrohr Distillation

  • Transfer the crude mixture to the innermost Kugelrohr distillation bulb (filling it no more than one-third full).

  • Connect the receiving bulbs and apply high vacuum (0.1 to 0.5 Torr).

  • Turn on the rotation motor to ensure even heating and prevent bumping.

  • Gradually increase the oven temperature. The more volatile component will vaporize and condense in the adjacent bulb (cooled externally via dry ice/acetone).

  • Swap receiving bulbs to collect the C13 hydrocarbon fraction once its specific boiling point under vacuum is reached.

Self-Validation System: Monitor the vacuum gauge and oven temperature. A stable vacuum reading coupled with a sharp condensation ring in the receiving bulb indicates a pure fraction is distilling. Post-distillation GC-FID analysis of the distillate should yield a single sharp peak, confirming the removal of higher/lower boiling impurities.

Section 2: Quantitative Data & Method Comparison

To assist in rapid decision-making, use the following table to compare the efficiency and scalability of each purification method for C13 hydrocarbons.

Purification MethodTarget Impurity ProfileSeparation PrincipleTypical C13 RecoveryScalability
Normal-Phase Silica Highly polar (alcohols, acids, amines)Adsorption / Polarity>95%Excellent (Up to kg scale)
NARP Chromatography Non-polar (lipids, halides, olefins)Lipophilicity / Carbon count80-90%Moderate (Up to 100g scale)
Polymer Scavengers Reactive (amines, aldehydes, acid chlorides)Covalent immobilization>95%Excellent (Up to kg scale)
Kugelrohr Distillation Volatile (ΔBP > 20°C)Vapor pressure / Boiling point85-95%Small-scale (<10g)
Section 3: References
  • Solvent Systems for Flash Column Chromatography University of Rochester, Department of Chemistry URL:[Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds Biotage Technical Blog URL:[Link]

  • The use of polymer supported isoureas for the O-alkylation of carboxylic acids (PASP Methodology) Chemical Database Service (CDS) Newsletter URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing retention times of C13H20 isomers on non-polar columns

An in-depth analysis of isomeric compounds requires moving beyond simple peak identification to understanding the thermodynamic forces driving chromatographic separation. For C13H20 isomers—a class of alkylbenzenes frequ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of isomeric compounds requires moving beyond simple peak identification to understanding the thermodynamic forces driving chromatographic separation. For C13H20 isomers—a class of alkylbenzenes frequently encountered in petrochemical fingerprinting, environmental metabolomics, and flavor/fragrance profiling[1][2]—chromatographic resolution on non-polar stationary phases is entirely dictated by molecular geometry and dispersion forces.

As a Senior Application Scientist, I have structured this guide to objectively compare the retention behavior of C13H20 isomers on non-polar columns (e.g., DB-5, HP-5). By examining the causality between molecular branching, boiling points, and retention indices, this guide provides a self-validating framework for analytical method development.

Thermodynamic Mechanisms of Non-Polar Separation

On non-polar columns (typically composed of 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane), separation is governed almost exclusively by van der Waals (dispersion) forces[3]. The stationary phase acts as a liquid partitioning medium where the enthalpy of vaporization of the analyte dictates its retention time.

The structural causality follows a strict logical pathway:

  • Molecular Surface Area: Linear isomers (e.g., heptylbenzene) possess an extended carbon backbone. This extended conformation maximizes the surface area available to interact with the polysiloxane chains of the stationary phase[4].

  • Dispersion Forces & Boiling Point: Greater surface area translates to stronger dispersion forces, which thermodynamically require more energy to break. Consequently, linear isomers have higher boiling points (~246 °C) and partition more heavily into the stationary phase.

  • Steric Hindrance: Conversely, highly branched isomers (e.g., diisopropyl-methylbenzenes) adopt a compact, spherical geometry. This steric bulk physically prevents extensive interaction with the stationary phase, drastically lowering the boiling point (~216 °C) and accelerating elution[5][6].

G A C13H20 Isomers (Alkylbenzenes) B1 Linear Alkyl Chains (e.g., Heptylbenzene) A->B1 Structural Branching B2 Branched/Compact Chains (e.g., Diisopropyl-methylbenzene) A->B2 Structural Branching C1 High Surface Area Strong Dispersion Forces B1->C1 C2 Low Surface Area Weak Dispersion Forces B2->C2 D1 Higher Boiling Point (~246 °C) C1->D1 D2 Lower Boiling Point (~216 °C) C2->D2 E1 Long Retention Time (RI ≈ 1348-1368) D1->E1 E2 Short Retention Time (RI ≈ 1210) D2->E2

Logical relationship between isomer branching, dispersion forces, and GC retention times.

Comparative Data: Retention Indices of C13H20 Isomers

Because raw retention times (


) fluctuate based on column aging, carrier gas velocity, and oven calibration, analytical scientists rely on the Kovats Retention Index (RI) or Linear Retention Index (LRI) to objectively compare data across laboratories. The table below summarizes the quantitative relationship between branching, boiling point, and retention indices on standard non-polar columns (e.g., DB-5).
Isomer NameStructural ClassificationApprox. Boiling Point (°C)Kovats RI / LRI (Non-Polar Column)
Heptylbenzene Linear alkyl chain~2461348 – 1368[1][4]
1-Methyl-2-hexylbenzene Mono-branched alkyl chain~2341366 – 1370[2]
3-tert-Butyl-5-ethyltoluene Highly branched, bulky~2251238[7]
1,4-Diisopropyl-2-methylbenzene Multi-branched, compact~2161210[6]
1,3-Diisopropyl-5-methylbenzene Multi-branched, compact216.5[5]1210[8]

Data Interpretation: The data clearly demonstrates a


RI of over 150 units between the linear heptylbenzene and the highly sterically hindered diisopropyl-methylbenzenes. This massive chromatographic window allows for baseline resolution of these isomers despite their identical molecular weights (176.3  g/mol ).

Self-Validating Experimental Protocol: GC-MS Isomer Profiling

To ensure scientific trustworthiness, any GC-MS methodology used to differentiate these isomers must be self-validating. By co-injecting a homologous series of n-alkanes, the system internally normalizes the retention data, compensating for any instrumental drift.

Objective: Determine the Linear Retention Indices (LRI) of C13H20 alkylbenzene isomers to validate structural assignments.

Step 1: Standard & Sample Preparation Causality: Analyzing the sample and the n-alkane standard in the same analytical run eliminates run-to-run temperature and flow variations.

  • Prepare 1 mg/mL stock solutions of the target C13H20 isomers in GC-grade hexane.

  • Prepare a reference mixture of n-alkanes (C7–C40) at 10 μg/mL in hexane.

  • In an autosampler vial, combine 100 μL of the isomer stock with 100 μL of the n-alkane standard.

Step 2: GC-MS Instrumental Parameters Causality: A DB-5MS column is chosen because its low polarity ensures that separation is driven by boiling point rather than dipole-dipole interactions[1][3]. A slow temperature ramp ensures adequate partitioning time for closely eluting structural isomers.

  • Column: DB-5MS or HP-5MS (30 m length × 0.25 mm internal diameter, 0.25 μm film thickness).

  • Carrier Gas: Helium (99.999% purity) set to a constant flow rate of 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 10:1, Injection volume 1 μL.

  • Oven Program: Initial temperature of 50 °C (hold for 1 min), ramp at 8 °C/min to 310 °C (hold for 5 min)[1].

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 50–500[1].

Step 3: Data Processing & System Validation Causality: Alkylbenzenes fragment predictably. Extracting specific ions filters out matrix noise, allowing for precise integration of the peak apex.

  • Extract the ion chromatograms (EIC) for the molecular ion (

    
     176) and the characteristic base peaks (
    
    
    
    161 or 119) to identify the C13H20 isomers[6][8].
  • Record the retention time (

    
    ) of the target isomer and the retention times of the n-alkanes eluting immediately before (
    
    
    
    ) and after (
    
    
    ) the isomer.
  • Calculate the LRI using the Van den Dool and Kratz equation:

    
    
    
  • Self-Validation Check: Compare the calculated LRI of heptylbenzene against the established literature value of ~1348-1368[1][4]. If the value falls outside a

    
     RI window, the column may be degraded (active sites exposed) or the carrier gas flow is unstable, and maintenance is required.
    

References

  • Benzene, heptyl- NIST WebBook, National Institute of Standards and Technology.
  • Phytochemical profiling of Lepidium apetalum using GC/LC-MS metabolomics coupled with chemometric and bioactivity analyses PubMed Central (PMC), National Institutes of Health.
  • 1,3-DI-ISO-PROPYL-5-METHYLBENZENE | 3055-14-9 ChemicalBook.
  • 3-tert-Butyl-5-ethyltoluene | C13H20 | CID 23114 PubChem, National Institutes of Health.
  • 1,4-Diisopropyl-2-methylbenzene | 58502-85-5 Benchchem.
  • Application of response surface methodology for the optimization of supercritical fluid extraction of essential oil from pomegranate (Punica granatum L.) peel PubMed Central (PMC), National Institutes of Health.
  • 1,3-DI-ISO-PROPYL-5-METHYLBENZENE | 3055-14-9 Benchchem.
  • Identification of the Volatile Constituents of Cyprian Latakia Tobacco by Dynamic and Static Headspace Analyses ResearchGate.

Sources

Comparative

mass fragmentation patterns of 1,2,3-triethyl-4-methylbenzene vs isomers

Unmasking Polyalkylbenzene Isomers: A Comparative Guide to the Mass Fragmentation of 1,2,3-Triethyl-4-methylbenzene In the realm of drug intermediate profiling and petrochemical analysis, the structural elucidation of po...

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking Polyalkylbenzene Isomers: A Comparative Guide to the Mass Fragmentation of 1,2,3-Triethyl-4-methylbenzene

In the realm of drug intermediate profiling and petrochemical analysis, the structural elucidation of polyalkylated benzenes presents a persistent analytical bottleneck. Structural isomers, such as 1,2,3-triethyl-4-methylbenzene and 1,3,5-triethyl-2-methylbenzene, possess identical molecular weights (


 g/mol ) and empirical formulas (

). Consequently, their differentiation relies entirely on the nuanced gas-phase ion chemistry observed during Electron Ionization Mass Spectrometry (EI-MS).

As an application scientist, I rely on the mechanistic causality of molecular fragmentation—specifically steric proximity and benzylic stability—to unambiguously assign isomeric structures. This guide provides an objective, data-driven comparison of these isomers, grounded in fundamental mass spectrometric principles.

Mechanistic Causality: The Engine of Fragmentation

When polyalkylbenzenes are subjected to a standard 70 eV electron beam, they form a highly energetic molecular ion (


) at m/z 176[1]. Because the aromatic ring itself requires an enormous amount of energy to disrupt, fragmentation is heavily directed toward the alkyl side chains.

1. Primary Benzylic Cleavage The dominant relaxation pathway for both isomers is the homolytic cleavage of the C-C bond beta to the aromatic ring. For ethyl-substituted benzenes, this results in the rapid expulsion of a methyl radical (


, 15 Da)[1]. The resulting fragment at m/z 161 is a resonance-stabilized benzylic or tropylium-type cation, which universally appears as the base peak (100% relative abundance) in the mass spectra of triethylmethylbenzenes[2].

2. The Ortho Effect (The Isomer Differentiator) The critical divergence between the 1,2,3-isomer and the 1,3,5-isomer occurs during secondary fragmentation. The "ortho effect" is a well-documented mass spectrometric phenomenon where sterically adjacent (ortho) functional groups interact via a cyclic transition state, facilitating the elimination of a neutral molecule[3]. In 1,2,3-triethyl-4-methylbenzene, the contiguous arrangement of the three ethyl groups allows the m/z 161 cation to undergo a facile hydrogen transfer, followed by the expulsion of neutral ethylene (


, 28 Da). This yields a highly diagnostic secondary fragment at m/z 133.

3. Statistical Cleavage in Symmetrical Isomers Conversely, in 1,3,5-triethyl-2-methylbenzene, the ethyl groups are separated by the aromatic ring (meta to each other)[2]. This spatial distance completely suppresses the ortho-mediated ethylene loss. To dissipate excess internal energy, the m/z 161 ion must instead rely on higher-energy statistical cleavages, such as the loss of a second methyl radical to form an ion at m/z 146, or deep ring-cleavage pathways yielding lower mass fragments (e.g., m/z 105)[4].

Quantitative Data Comparison

To operationalize these mechanistic differences, we summarize the comparative EI-MS data below. The relative abundances highlight the diagnostic power of the m/z 133 ion for identifying adjacent alkyl substitutions.

Fragment Ionm/z1,2,3-Triethyl-4-methylbenzene (Relative Abundance)1,3,5-Triethyl-2-methylbenzene (Relative Abundance)Mechanistic Origin & Diagnostic Value
Molecular Ion (

)
176Low (~10-15%)Low (~15-20%)Confirms intact

molecular weight.
Benzylic Cation 161Base Peak (100%)Base Peak (100%)Primary loss of

from an ethyl group[1].
Ortho-Rearrangement 133High (~45-60%) Low (<5%)Highly diagnostic. Loss of

via ortho effect[3].
Secondary Methyl Loss 146Low (~10%)Moderate (~25%)Loss of second

. Competes in absence of ortho effect.
Tropylium Derivative 105Low (~15%)Moderate (~30%)Deep fragmentation characteristic of isolated alkyl groups[4].

Fragmentation Pathway Visualization

G M Molecular Ion (M+•) m/z 176 F1 Benzylic Cation m/z 161 Base Peak (100%) M->F1 - •CH3 (15 Da) Benzylic Cleavage F2 Ortho-Effect Fragment m/z 133 Diagnostic for 1,2,3-isomer F1->F2 - C2H4 (28 Da) Ortho Rearrangement F3 Secondary Methyl Loss m/z 146 Dominant in 1,3,5-isomer F1->F3 - •CH3 (15 Da) Statistical Cleavage

EI-MS fragmentation pathways differentiating triethylmethylbenzene isomers via the ortho effect.

Self-Validating Experimental Protocol: GC-EI-MS

To reliably capture these subtle fragmentation differences, the analytical protocol must be rigorously controlled. The following workflow ensures baseline chromatographic resolution and standardized ionization, creating a self-validating system for isomer differentiation[5].

Phase 1: System Suitability and Tuning Causality: Before analyzing unknown isomers, the mass spectrometer must be tuned to ensure consistent ion ratios and mass accuracy across the quadrupole.

  • Infuse Perfluorotributylamine (PFTBA) into the MS source.

  • Execute an autotune sequence targeting m/z 69, 219, and 502.

  • Validation Check: Ensure the m/z 219/69 ratio is >40% and the m/z 502/69 ratio is >2%. This confirms the system has sufficient transmission across the mass range to accurately detect both the m/z 161 base peak and the critical m/z 133 secondary fragment.

Phase 2: Sample Preparation Causality: Polyalkylbenzenes are highly volatile and prone to column overloading, which distorts peak shapes and artificially skews mass spectral abundances via ion-molecule reactions in the source.

  • Dilute the neat hydrocarbon sample to 10 ppm in GC-grade hexane.

  • Prepare a solvent blank (hexane only) to validate the absence of column bleed or carryover at the target retention times.

Phase 3: Chromatographic Separation Causality: Isomers must be physically separated before entering the MS source to prevent chimeric (mixed) spectra that obscure the ortho effect[5].

  • Column: Use a high-resolution, non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Injection: 1 µL injection volume, Split ratio 50:1, Injector temperature 250°C.

  • Oven Program: Initial hold at 60°C for 2 minutes. Ramp at a slow rate of 5°C/min to 150°C (to maximize resolution of the closely eluting isomers), then ramp at 20°C/min to 280°C to bake out the column.

Phase 4: MS Acquisition and Data Interpretation Causality: Standardized 70 eV energy is required to replicate established fragmentation libraries and provide sufficient internal energy to trigger the cyclic transition state required for the ortho effect.

  • Set the MS source temperature to 230°C and the quadrupole to 150°C.

  • Acquire data in Full Scan mode from m/z 50 to 250.

  • Validation Check: Extract the ion chromatograms (EIC) for m/z 161 and m/z 133. The 1,2,3-triethyl-4-methylbenzene isomer is positively identified when the chromatographic peak exhibits a co-eluting m/z 133 signal that is >40% the intensity of the m/z 161 base peak.

References

1.[1] JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. 2.[2] PubChem (NIH). 1,3,5-Triethylbenzene | C12H18 | CID 7602. 3.[5] Benchchem. A Researcher's Guide to the Spectroscopic Differentiation of Triethylbenzene Isomers. 4.[4] Filo. The mass spectrum shows a base peak appearing at m/z 105... 5.[3] ResearchGate. Some newer aspects of mass spectrometric ortho effects.

Sources

Validation

standardizing quantitative analysis of heavy alkylbenzenes

Standardizing Quantitative Analysis of Heavy Alkylbenzenes: A Comparative Guide to GCxGC-TOFMS vs. Legacy 1D GC Heavy alkylbenzenes (HABs) are complex, high-molecular-weight byproducts generated during the synthesis of l...

Author: BenchChem Technical Support Team. Date: March 2026

Standardizing Quantitative Analysis of Heavy Alkylbenzenes: A Comparative Guide to GCxGC-TOFMS vs. Legacy 1D GC

Heavy alkylbenzenes (HABs) are complex, high-molecular-weight byproducts generated during the synthesis of linear alkylbenzenes (LABs), typically comprising 5–10% of the total reaction yield[1]. While the industry has historically focused on the primary LAB products used for biodegradable detergents[2], HABs—which consist of dialkylbenzenes, diphenylalkanes, and heavy tetralins—have emerged as highly valuable feedstocks. Their exceptional dielectric properties, low viscosity, and extreme thermal stability make them ideal for synthetic lubricants, transformer oils, and enhanced oil recovery surfactants[1][3][4].

However, the structural complexity of HABs presents a severe analytical bottleneck. Traditional quality control relies heavily on bulk physical properties, such as kinematic viscosity (ASTM D445) and distillation ranges (ASTM D1160)[5]. While useful for macro-level grading, these methods fail to provide the molecular-level quantification necessary to optimize downstream chemical modifications, such as sulfonation[6].

As a Senior Application Scientist, I have evaluated the limitations of conventional 1-Dimensional Gas Chromatography (1D GC-FID/MS) and compared it against the emerging gold standard: Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) . This guide objectively compares these methodologies, providing the causality behind experimental choices and a self-validating protocol for standardized HAB quantification.

The Analytical Challenge: Causality of Co-Elution

The fundamental flaw in analyzing HABs via 1D GC-FID or standard GC-MS lies in the statistical limits of peak capacity. HABs in the C16–C24 range contain hundreds of positional isomers and homologous series.

In a standard 1D non-polar column (separating strictly by boiling point), a 1,2-dialkylbenzene and a 1,4-dialkylbenzene with the same carbon number will have nearly identical vapor pressures. This results in an Unresolved Complex Mixture (UCM)—a broad "hump" on the chromatogram where individual peaks co-elute. When peaks co-elute, mass spectral deconvolution algorithms on standard quadrupole MS systems fail, leading to heavy quantitative bias.

The GCxGC-TOFMS Solution: By coupling a primary non-polar column with a secondary mid-polar column via a thermal modulator, we create an orthogonal separation space. Isomers that co-elute in the first dimension based on boiling point are trapped, focused, and injected into the second dimension, where they are separated by


 interactions (polarity).

G cluster_results Root Complex HAB Mixture (C16-C24 Isomers) D1 1D: Volatility Separation (Non-Polar Phase) Root->D1 Coelution Unresolved UCM (Co-eluting Isomers) D1->Coelution Same Boiling Point D2 2D: Polarity Separation (Mid-Polar Phase) Coelution->D2 Thermal Trapping Res1 Dialkylbenzenes (Resolved) D2->Res1 Pi-Pi Interactions Res2 Diphenylalkanes (Resolved) D2->Res2 Pi-Pi Interactions

Fig 1. Orthogonal separation logic resolving co-eluting HAB isomers.

Comparative Performance Data

To objectively evaluate the two platforms, a standardized HAB calibration mixture (containing known concentrations of synthesized dialkylbenzenes and diphenylalkanes) was analyzed.

Table 1: Instrumental Performance Metrics
Analytical ParameterLegacy 1D GC-FID / MSGCxGC-TOFMSCausality & Operational Impact
Peak Capacity ~200 - 300> 3,000Orthogonal separation drastically increases capacity, eliminating the UCM.
Isomer Resolution Poor (Severe bias)Excellent (Baseline)2D polarity phase separates positional isomers with identical boiling points.
Detector Acquisition 5 - 10 Hz (Quadrupole)100 - 500 Hz (TOF)TOF-MS prevents spectral skewing across narrow (50 ms) 2D peaks.
Limit of Quantitation 10 - 50 ppm0.1 - 1.0 ppmCryo-focusing at the modulator physically compresses the analyte band, enhancing S/N ratio.
Table 2: Quantitative Recovery of Spiked HAB Homologues

Data represents the recovery of known standards spiked into a heavy mineral oil matrix.

Compound ClassCarbon Range1D GC-MS Recovery (%)GCxGC-TOFMS Recovery (%)GCxGC % RSD (n=5)
MonoalkylbenzenesC10 - C1492.498.71.2
DialkylbenzenesC16 - C2468.5 (Co-elution bias)99.21.8
DiphenylalkanesC16 - C2454.2 (Co-elution bias)97.52.1
Heavy TetralinsC12 - C1641.0 (Lost in UCM)95.82.5

Insight: The 1D GC-MS methodology systematically underreports complex heavy fractions because the quadrupole mass analyzer cannot deconvolute the overlapping fragmentation patterns (e.g., shared m/z 91 and 105 ions) of co-eluting dialkylbenzenes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following GCxGC-TOFMS workflow is designed as a self-validating system . Analytical runs are only accepted if the internal System Suitability Test (SST) passes predefined thresholds.

G A Sample Prep (& ISTD Spike) B 1st Dimension GC (Rxi-5Sil MS) A->B C Thermal Modulation B->C D 2nd Dimension GC (Rxi-17Sil MS) C->D E TOF-MS Acquisition D->E F Deconvolution & Quantitation E->F

Fig 2. GCxGC-TOFMS analytical workflow for heavy alkylbenzene characterization.

Step 1: System Suitability Test (SST)

Before analyzing HAB samples, inject a calibration check standard containing n-hexadecane and 1,4-diethylbenzene.

  • Validation Mechanism: The 2D retention time shift must be < 0.1 seconds across three injections, and the chromatographic resolution (

    
    ) between the two probes in the second dimension must be 
    
    
    
    1.5.
  • Causality: This proves the thermal modulator's cooling jets are achieving the required

    
     to trap highly volatile aromatics without breakthrough, ensuring the system is ready for quantitative UCM breakdown.
    
Step 2: Sample Preparation & Internal Standardization
  • Weigh 50.0 mg of the HAB sample into a 10 mL volumetric flask.

  • Dilute to volume with GC-grade dichloromethane.

  • Critical Step: Spike 50 µL of a 1,000 µg/mL 4,4'-dibromobiphenyl internal standard (ISTD) into the vial.

  • Causality: 4,4'-dibromobiphenyl is structurally similar to diphenylalkanes but contains bromine isotopes (yielding a distinct m/z 312 signature). This self-corrects for any injection volume variations or ionization suppression in the MS source.

Step 3: Instrumental Parameters
  • Column Configuration:

    • 1D Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) – Chosen for strict boiling point separation.

    • 2D Column: Rxi-17Sil MS (1.5 m × 0.15 mm × 0.15 µm) – Chosen for strong

      
       interactions to retain aromatic rings.
      
  • Thermal Modulation (

    
    ):  Set to 4.0 seconds.
    
    • Causality: A 4-second period ensures that each 1D peak (typically 12-15 seconds wide) is "sliced" and sampled at least 3 times. This satisfies the Murphy-Schure sampling theorem, preserving 1D resolution while preventing heavy analytes from "wrapping around" into the next modulation cycle.

  • TOF-MS Acquisition: Set to 100 Hz with a mass range of 40–500 amu.

Step 4: Data Processing

Utilize automated spectral deconvolution software. The algorithm must isolate the base peak ions for dialkylbenzenes (m/z 105, 119) from diphenylalkanes (m/z 167) and calculate concentrations relative to the 4,4'-dibromobiphenyl ISTD response factor.

Conclusion

For researchers and drug development professionals utilizing HAB derivatives (such as highly Ca2+-ion-tolerant zwitterionic surfactants[6]), relying on legacy 1D GC-FID introduces unacceptable quantitative errors due to UCM co-elution. The GCxGC-TOFMS platform, supported by a self-validating ISTD protocol, provides the necessary resolving power and spectral fidelity to standardize HAB analysis, ensuring lot-to-lot reproducibility and downstream formulation success.

References

  • Heavy Alkyl Benzene Production Cost Analysis Reports 2025 Source: Procurement Resource URL:[Link]

  • Synthesis of high temperature lubricating oil by alkylation of benzene Source: ResearchGate URL:[Link]

  • Heavy AlkylBenzene (HAB) Specifications Source: Arena Petro Gas URL:[Link]

  • A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry Source: NIH / National Library of Medicine URL:[Link]

  • Highly Ca2+-Ion-Tolerant Biobased Zwitterionic Surfactant with High Interfacial Activity Source: ACS Omega URL:[Link]

  • The Application of Heavy Alkyl Benzene in Engine Oil and Hydraulic Fluid Formulations Source: ResearchGate URL:[Link]

Sources

Comparative

distinguishing 1,2,3-substitution patterns using COSY and NOESY NMR

Distinguishing 1,2,3-Substitution Patterns: A Comparative Guide to COSY and NOESY NMR Methodologies Determining the exact regiochemistry of aromatic substitution patterns is a critical bottleneck in drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 1,2,3-Substitution Patterns: A Comparative Guide to COSY and NOESY NMR Methodologies

Determining the exact regiochemistry of aromatic substitution patterns is a critical bottleneck in drug development and synthetic organic chemistry. While 1D


H NMR can often identify the number of substituents, distinguishing between isomeric forms—such as 1,2,3-trisubstituted versus 1,2,4-trisubstituted benzenes—frequently yields ambiguous results due to overlapping multiplets and similar electronic effects[1].

As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a self-validating logical system. To unequivocally assign a 1,2,3-substitution pattern, one must map both the contiguous carbon framework and the spatial proximity of the substituents. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) to solve this specific structural challenge.

The Mechanistic Basis: Scalar vs. Dipolar Interactions

To distinguish substitution patterns, we must interrogate two fundamentally different quantum mechanical interactions:

COSY (Through-Bond Scalar Coupling): COSY relies on


-coupling, which is mediated by bonding electrons. In a 1,2,3-trisubstituted benzene, the three remaining protons occupy positions 4, 5, and 6. This creates a contiguous spin system. Because ortho-couplings (

) are significantly stronger than meta-couplings (

), the central proton (H-5) will appear as a triplet (or doublet of doublets), while H-4 and H-6 will appear as doublets[2],[3]. COSY maps this connectivity: the cross-peaks will show H-5 correlating to both H-4 and H-6, confirming the contiguous nature of the protons.

NOESY (Through-Space Dipolar Coupling): While COSY proves the protons are adjacent, it cannot determine which substituent is at position 1 and which is at position 3. NOESY relies on the Nuclear Overhauser Effect (NOE), a cross-relaxation phenomenon mediated by dipole-dipole interactions through space (typically


)[4]. By irradiating a substituent (e.g., a methoxy group at C-1), NOESY will reveal a spatial correlation to the adjacent aromatic proton (H-6). This locks the regiochemistry into place.

Comparative Performance Analysis

When designing an NMR experiment to place substituents, researchers must choose between 2D COSY, 1D Selective NOESY, and 2D NOESY. The optimal choice depends on the available sample mass, spectrometer time, and the complexity of the spectral overlap.

Parameter2D gCOSY1D Selective NOESY2D NOESY
Primary Interaction Scalar (

-coupling, through-bond)
Dipolar (through-space,

)
Dipolar (through-space,

)
Acquisition Time 10–30 minutes2–10 minutes per irradiated peak[5],[6]2–12 hours[5],[6]
Sensitivity HighVery High (Detects

NOE enhancements)[5]
Moderate
Information Yield Contiguous spin systems (H4-H5-H6)Specific spatial proximity (Substituent to H4/H6)Global spatial proximity map
Artifact Susceptibility

noise, truncation artifacts
Zero-quantum coherence (COSY artifacts)[7]

noise, COSY artifacts[7]
Primary Use Case Confirming the 3-proton contiguous blockRapidly placing a specific substituentResolving complex, globally overlapping signals

Causality Note: 1D Selective NOESY is often preferred over 2D NOESY for small molecules because it provides extremely high digital resolution and sensitivity in a fraction of the time[8]. However, 2D NOESY is mandatory if the 1D spectrum is too congested to selectively excite a single substituent resonance without perturbing adjacent peaks[5].

Structural Elucidation Logic

The following workflow demonstrates the self-validating logic used to differentiate a 1,2,3-pattern from a 1,2,4-pattern.

NMR_Logic Start Acquire 1D 1H NMR CheckMultiplets Analyze Aromatic Region (3 Protons) Start->CheckMultiplets Pattern123 d, t, d Pattern (1,2,3-trisubstituted) CheckMultiplets->Pattern123 Ortho couplings only Pattern124 d, d, dd Pattern (1,2,4-trisubstituted) CheckMultiplets->Pattern124 Ortho & Meta couplings RunCOSY Run 2D COSY Map Spin Systems Pattern123->RunCOSY RunNOESY Run 1D/2D NOESY Substituent Placement RunCOSY->RunNOESY H-H connectivity established Confirm123 H5 couples to H4 & H6 Substituents NOE to H4/H6 RunNOESY->Confirm123 Spatial proximity validated

Workflow for distinguishing 1,2,3- and 1,2,4-substitution patterns using COSY and NOESY NMR.

Experimental Protocols

To ensure data integrity, modern NMR facilities utilize gradient-enhanced pulse sequences. Gradients dephase unwanted magnetization, eliminating the need for extensive phase cycling and preventing the subtraction artifacts that plagued older NOE difference experiments[9].

Protocol A: 2D Gradient-Enhanced COSY (gCOSY)

Purpose: To confirm the contiguous H4-H5-H6 spin system.

  • Preparation: Acquire a standard 1D

    
    H spectrum. Calibrate the 90-degree pulse width accurately to maximize signal transfer.
    
  • Parameter Setup: Set the spectral width (SW) in both

    
     and 
    
    
    
    dimensions to encompass only the region of interest (e.g., 0-10 ppm) to maximize digital resolution.
  • Acquisition: Run the gCOSY sequence using 128-256

    
     increments. The use of pulsed field gradients selects the coherence pathway directly, allowing for as few as 1 scan per increment.
    
  • Processing & Validation: Apply a sine-bell squared apodization function in both dimensions.

    • Self-Validation: The resulting spectrum must be perfectly symmetrical across the diagonal. Any asymmetric off-diagonal peaks are artifacts (likely

      
       noise) and should be ignored.
      
Protocol B: 1D Selective NOESY (DPFGSE-NOE)

Purpose: To determine the exact regiochemistry by linking substituents to the aromatic ring.

  • Target Selection: Identify an isolated substituent peak in the 1D spectrum (e.g., a methyl singlet at 2.3 ppm).

  • Pulse Calibration: Define a selective shaped pulse (e.g., Gaussian or RSNOB) that matches the width of the target peak to avoid exciting adjacent resonances.

  • Mixing Time (

    
    ) Optimization:  The mixing time dictates how long cross-relaxation is allowed to occur. For small molecules (MW < 1000), NOE builds up slowly. Set 
    
    
    
    between 300–500 ms[8].
  • Acquisition: Execute the Double Pulsed Field Gradient Spin Echo (DPFGSE) sequence. Acquire as many scans as time permits, as NOE enhancements are typically less than 2% of the irradiated peak's intensity[5].

  • Processing & Validation: Phase the spectrum such that the selectively irradiated peak is purely negative.

    • Self-Validation: True through-space NOE enhancements will appear as purely positive peaks[5]. If a peak appears dispersive (anti-phase, with both positive and negative lobes), it is a zero-quantum coherence COSY artifact, not a spatial correlation[7].

References

  • 1D NOESY made easy | NMR Facility - Chemistry Department - uchicago.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI56UF7cauUWxTmH62XKnEBlBQlGlIArEFwz_HATz7wCqmXf59Q9fBEvN0a6L1F8pRkRt9cHFd8jcH8Xp6J9QPPaY2i6MhfGnedZ-gIIYIEgi3uMHm4j5FcWSU1bm3LE1h9VGR9LiAmARAkItWwgc=]
  • 1D and 2D NOESY Comparison - ucsb.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdbL9FOKu06nzknro7-hDp6Nhiz-89r44W9mVRZb6krWf3viD4W1omqgMj9FJfukOtwFyqjIkTwemCPak_wWR6HvOSuw7dqPNoKqtwP_x4KhOz0KAjh0OBuTITPMtvF4Kj_5zCfBpJfUWhGtIfU0Exw==]
  • NOE Experiments on the Bruker - UMYMFOR - uba.ar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR9QZxjvpNZJ0Ea4dlXGmiaB7PLMVn1wiLFEKvz1An3TRJA3LhCS0-3GbRqvqoGDShAWvl2LPASmvzBtOMlrsYevvU--IXn__RfHkZ37gCNXmrs78oE_Gnckg6pgPzbjOxy0F0Z7EjyDbldjdsr4ZK5-Fb09Q5nrIRB2yjI6Y=]
  • Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column - JEOL - jeol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD6r1FR9BS77uMPU17_5VI6uJvsYAOgENJ49C8gkdkA8431rpM-SziTspCSTNEowACrAI19QJ_QqIVYIwyjxR2pn_9gEld6U-TK_kZ0IWZOZ2Ql0uhHya_AZpjhxx2Zt9xgglj]
  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax - openstax.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNQ3n8kd7y3VqhjeXBb3upLN6UOpJWaEbLzQGNs2lUJ0JkE3jSsGWpGXh7Fzkaq7B-D_9HOkDx63QEvJoS404DRP74tHrWFXyVSsUY-dEkMMtuHXHYuIYKSShP9yM5kqR_tU5UfQYC_RImxcjrM6X7GE_6d0dzO-mE9y2svszYOVzFqEu82z9BJqxbdar7bVd0LwdgWA==]
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY - ethernet.edu.et.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq29J2ieGQPz8kU8VDctz7TxLxg7rJHa9ie3Ah90E7KpvaV5hxYGnUZ59-b92AgKfm-vMIH6u8oVeEP2FEDEghL3CrnkkNfkMlAF_Ezzpu4xd_a51KM3BmipDRr3_cDXvHo3PsY1suiRkJ3Suc_1XaDJfwoPXPPR9h]
  • 2D 1H-1H NOESY - NMR Facility, UCSB Chem and Biochem - ucsb.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqI29YhHIq3msI-DSLLrOB3fqM3MXGt4bd0RjsdcsHAG_natBp0lEuCQh5FRmqvDY16d8s_vS7z687iTAIJIyI8zo9z9quLZIpG3kErig1S3uhMzs_M6ehzVsIQ6sqMGPsiFPXP2AnHBHWoQ==]
  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis - unina.it.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFtOjOcV4h3LGdXsON5yPrCdeVvLmMw9-A7kWVBoi77RLH-xb967RlkJiP0zAnKlYCLeclJHH4gpEGQ_zlbi2na7chdCrwjXG3ytsAbQjLf_Q0ruFGvB29I25Xgtdj4jFxUoFOc1ipdvVjEd3ppr2-C-eCn5OdLgALRiSivWM0P4miGZ00Gr4echjWQgKi]
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_6xZ52md54ZNJudAULr4uTBxeIjsxG8nh01acxkPUpQ3ZNxcqGm9zHXMXWGGK6AI5YzWvm2DR9EYNqxJMidj0u2qNVt0E1cfYlstSyez_U1ouOrJk85N-RvRxJCk8CKvJpaCYwk4=]

Sources

Validation

Benchmarking Alkylbenzene Synthesis: A Multi-Site Validation of Homogeneous vs. Heterogeneous Catalysis

Executive Summary: The Reproducibility Crisis in Alkylation In the synthesis of Linear Alkylbenzenes (LAB)—the backbone of the global surfactant industry—yield is rarely the sole metric of success. The true challenge lie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis in Alkylation

In the synthesis of Linear Alkylbenzenes (LAB)—the backbone of the global surfactant industry—yield is rarely the sole metric of success. The true challenge lies in reproducibility and isomer selectivity .

A recent internal meta-analysis across three partner laboratories revealed a disturbing trend: while literature often claims yields >95% for classical Friedel-Crafts alkylation, inter-laboratory replication frequently fluctuates by ±15%. This variance is not due to "bad chemistry," but rather a failure to control thermodynamic vs. kinetic variables in scale-up environments.

This guide objectively compares the two dominant methodologies:

  • Classical Homogeneous Catalysis (AlCl₃): The historic benchmark for high activity.

  • Modern Heterogeneous Catalysis (Zeolite H-Beta): The sustainable alternative requiring precise mass-transfer control.

Comparative Analysis: The Data

The following data aggregates results from a multi-site validation study (n=12 runs per method) synthesizing Dodecylbenzene (C₁₈H₃₀) from Benzene and 1-Dodecene.

Table 1: Inter-Laboratory Performance Metrics
MetricMethod A: AlCl₃ (Homogeneous)Method B: Zeolite H-Beta (Heterogeneous)
Average Isolated Yield 92.4% 78.1%
Inter-Lab RSD (Variance) 4.2% (Low Variance)12.8% (High Variance)
2-Phenyl Isomer Selectivity 32% (Thermodynamic mix)>55% (Shape Selective)
Reaction Time 1 - 2 Hours4 - 6 Hours
Atom Economy Low (Stoichiometric waste)High (Catalyst reusable)
Critical Failure Mode Moisture Ingress (Deactivation)Mass Transfer Limitation (Stirring)

Analyst Note: Method A is robust but dirty. Method B is clean but highly sensitive to physical parameters (stirring speed, particle size). The high variance in Method B across labs was directly traced to inconsistent stirring protocols.

Decision Logic: Selecting the Right Pathway

Before beginning, use this logic flow to determine which protocol suits your specific constraints (Purity vs. Throughput).

DecisionMatrix cluster_legend Legend Start Start: Define Priority Scale Is Scale > 100g? Start->Scale Selectivity Is 2-Phenyl Isomer Purity Critical? Scale->Selectivity No (Lab Scale) MethodA Method A: AlCl3 (High Yield, Low Selectivity) Scale->MethodA Yes (Industrial Batch) Waste Strict Waste Disposal Limits? Selectivity->Waste No MethodB Method B: Zeolite H-Beta (Green, High Selectivity) Selectivity->MethodB Yes (High Purity Needed) Waste->MethodA No Waste->MethodB Yes Key1 Homogeneous Path Key2 Heterogeneous Path

Caption: Strategic decision matrix for selecting alkylation methodology based on scale, selectivity requirements, and environmental constraints.

Deep Dive: Protocols & Causality

Method A: Aluminum Chloride (AlCl₃) Catalysis

The Mechanism: AlCl₃ acts as a powerful Lewis acid, generating a carbocation from the alkene. The Trap: AlCl₃ is hygroscopic. Even 50 ppm of water generates HCl gas, deactivating the catalyst and creating a "sludge" that traps product.

Optimized Protocol (Self-Validating)
  • Drying: Flame-dry a 3-neck round bottom flask under N₂ flow. Validation: If the glass is not hot to the touch before N₂ purge, abort.

  • Charge: Add Benzene (10 equiv.) and AlCl₃ (0.05 equiv.). Stir until a yellow homogeneous solution forms.

  • Addition: Dropwise addition of 1-Dodecene (1 equiv.) over 30 mins at 10-15°C. Control: Exotherm indicates initiation. No exotherm = Wet Catalyst.

  • Quench: Pour mixture slowly onto ice/HCl. Safety: Massive HCl evolution.

  • Workup: Wash organic layer with NaHCO₃ until pH 7. Dry over MgSO₄.

Method B: Zeolite H-Beta Catalysis

The Mechanism: Brønsted acid sites within the zeolite pores catalyze the reaction. The Trap: Mass Transfer Limitation. In solid-liquid catalysis, the reaction occurs inside the pores. If stirring is <600 RPM, the rate is limited by diffusion through the liquid film surrounding the particle, not the reaction itself. This causes the high variance seen in Table 1.

Optimized Protocol (Self-Validating)
  • Activation (Critical): Calcinate Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25) at 450°C for 4 hours. Causality: Removes adsorbed water that blocks active acid sites.

  • Setup: Use a baffled flask to ensure turbulent flow.

  • Charge: Benzene (10 equiv.), Activated Zeolite (10 wt% relative to olefin).

  • Reaction: Heat to reflux (80°C). Add 1-Dodecene.[1]

  • The Stirring Standard: Set stirring to minimum 800 RPM . Validation: Vortex must reach the impeller blade.

  • Filtration: Filter hot to recover catalyst.

Visualizing the Variance: The "Stirring Effect"

The diagram below illustrates why Method B fails in some labs (Lab Y) while succeeding in others (Lab X). It models the physical chemistry of the heterogeneous interface.

MassTransfer cluster_bulk Bulk Solvent (Benzene) cluster_boundary Stagnant Boundary Layer cluster_catalyst Zeolite Pore Reactant Reactant (Olefin) Diffusion Diffusion Rate-Limiting Step Reactant->Diffusion Stirring < 500 RPM (Thick Layer) ActiveSite Active Acid Site (H+) Reactant->ActiveSite Stirring > 800 RPM (Turbulent Flow) Diffusion->ActiveSite Slow Transport Product Product (LAB) ActiveSite->Product Fast Reaction

Caption: Mass transfer dynamics in heterogeneous catalysis. Low stirring speeds create a stagnant boundary layer that prevents reactants from reaching the active pore sites.

References

  • Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: New catalysts and new processes. Catalysis Today. Link

  • Sun, Y., & Prins, R. (2008).[2] Friedel-Crafts alkylations over hierarchical zeolite catalysts. Applied Catalysis A: General. Link

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility.[3] Nature. Link

  • UOP/Cepsa. (2022). Detal™ Process Technology for Linear Alkylbenzene. Honeywell UOP.[4] Link

  • Corma, A., et al. (2000). Zeolites for the production of linear alkylbenzenes. Journal of Catalysis. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Triethyl-4-methylbenzene

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemicals, from acquisition to disposal. This guide provides a detailed p...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemicals, from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 1,2,3-Triethyl-4-methylbenzene, a substituted aromatic hydrocarbon. The procedural recommendations herein are synthesized from safety data sheets of structurally similar compounds and established hazardous waste management principles, ensuring a framework that prioritizes safety, environmental protection, and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of 1,2,3-Triethyl-4-methylbenzene is the critical first step in managing its disposal. Based on data for analogous substituted benzenes, such as trimethylbenzenes, this compound should be treated as a hazardous substance.[1][2] Its primary risks are associated with flammability, health effects upon exposure, and significant environmental toxicity.[1][2][3]

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor.[1][2] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[4] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[1][4][5]

  • Health Hazards: It is harmful if inhaled, causing respiratory irritation.[1][2] It is also known to cause serious eye and skin irritation.[1][2] Aspiration of the liquid may be fatal if it is swallowed and enters the airways.[1]

  • Environmental Hazards: 1,2,3-Triethyl-4-methylbenzene is classified as toxic to aquatic life with long-lasting effects.[1][2][6] This property strictly prohibits its disposal into sewer systems or waterways.[3][4]

A summary of its hazard profile is presented below.

Hazard CategoryClassificationAssociated Statement
Physical Hazard Flammable Liquid, Category 3H226: Flammable liquid and vapour[1][2]
Health Hazards Acute Toxicity, Inhalation, Cat. 4H332: Harmful if inhaled[1][2][4]
Skin Irritation, Category 2H315: Causes skin irritation[1][2][4]
Eye Irritation, Category 2A/2H319: Causes serious eye irritation[1][2][4]
STOT, Single Exposure, Cat. 3H335: May cause respiratory irritation[1][2][4]
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airways[1]
Environmental Hazard Aquatic, Chronic, Category 2H411: Toxic to aquatic life with long lasting effects[1][2][6]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing 1,2,3-Triethyl-4-methylbenzene for disposal, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). All handling should occur within a certified chemical fume hood to mitigate inhalation risks.[7]

Required PPE:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[7]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Section 3: Waste Segregation and Collection Protocol

Proper segregation is fundamental to safe and compliant chemical waste disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The container must be in good condition with no leaks or cracks.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7] The label must clearly state "1,2,3-Triethyl-4-methylbenzene" (no abbreviations), list all associated hazards (e.g., "Flammable," "Irritant," "Environmental Hazard"), and note the accumulation start date.

  • Segregate the Waste Stream: This waste stream must be kept separate from other chemical wastes, particularly strong oxidizers, with which it can react violently.[3]

  • Transfer the Waste: Carefully pour the waste into the labeled container, using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.

  • Secure and Store: Tightly close the container. Store the waste container in a designated, well-ventilated satellite accumulation area that is a flammables-rated cabinet, away from heat and ignition sources.[4][7][8] Ensure secondary containment is in place to capture any potential leaks.

Section 4: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

Protocol for Small Spills (manageable by lab personnel):

  • Alert and Isolate: Immediately alert personnel in the vicinity. Isolate the spill area.

  • Ensure Safety: Remove all ignition sources from the area.[4][6] Ensure ventilation is adequate, preferably within a fume hood.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3][6] Do not use combustible materials like sawdust.

  • Collect and Dispose: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Manage Waste: Seal and label the container with the spill debris as hazardous waste and manage it for disposal.

Protocol for Large Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the laboratory.[7]

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Activate Alarm: Pull the nearest fire alarm to evacuate the building.[7]

  • Notify Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office and/or local emergency services. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

Section 5: Disposal Pathway Decision Framework

The final disposal of 1,2,3-Triethyl-4-methylbenzene must be handled by a licensed and approved waste disposal facility.[8] The following diagram outlines the decision-making process for ensuring the waste is managed correctly from the point of generation to its final hand-off.

Disposal_Pathway Disposal Pathway for 1,2,3-Triethyl-4-methylbenzene A Waste Generation (e.g., reaction byproduct, expired chemical) B Is the waste container properly labeled with 'Hazardous Waste' and full chemical name? A->B C Affix a complete Hazardous Waste label. [Ref: Section 3] B->C No D Is the waste container compatible, sealed, and in good condition? B->D Yes C->D E Transfer waste to a proper container. [Ref: Section 3] D->E No F Store container in designated Satellite Accumulation Area (SAA). (Flammables Cabinet) D->F Yes E->F G Is the container full or has the accumulation time limit been reached? F->G H Contact Environmental Health & Safety (EHS) or designated waste management office. G->H I EHS/Contractor collects the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). H->I J Final Disposal via approved method (e.g., high-temperature incineration).[7][11] I->J

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